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  • Product: 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • CAS: 2007910-59-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and applications of 2,4-Dichloro-5-iodo-7-methyl-7H-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and applications of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a crucial building block in the development of targeted therapeutics. As a Senior Application Scientist, this document is designed to not only present factual data but also to offer insights into the practical utility and experimental considerations for this compound.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry. Its unique structure allows it to mimic endogenous purines and interact with a wide array of biological targets. This has led to the development of numerous drugs and clinical candidates for the treatment of cancers, viral infections, and inflammatory diseases. The strategic substitution on this core structure is key to modulating potency, selectivity, and pharmacokinetic properties. The title compound, with its dichlorinated pyrimidine ring, an iodine atom on the pyrrole moiety, and a methyl group on the pyrrole nitrogen, offers a versatile platform for the synthesis of highly functionalized molecules.

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are fundamental to its reactivity and handling.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 2007910-59-8,
Molecular Formula C₇H₄Cl₂IN₃,
Molecular Weight 327.94 g/mol
Appearance Solid, powder or crystals
Melting Point 224 °C (for the unmethylated analog, 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine)
Solubility Soluble in DMSO, ethyl acetate, and methanol; slightly soluble in water (inferred from related compounds)
Storage -20°C or 2-8°C, sealed storage, away from moisture and light, under an inert atmosphere,
InChI Key QYZQYJPDWDSARB-UHFFFAOYSA-N,
SMILES CN1C=C(C2=C1N=C(N=C2Cl)Cl)I

Synthesis and Purification

The synthesis of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that requires careful control of reaction conditions. The general strategy involves the formation of the pyrrolo[2,3-d]pyrimidine core, followed by methylation and iodination.

Synthesis of the Precursor: 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the methylated precursor is a crucial first step. A reliable method involves the methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

Experimental Protocol:

  • Preparation of the reaction mixture: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF), a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.

  • Deprotonation: The reaction mixture is stirred at 0 °C for 30 minutes to allow for the complete deprotonation of the pyrrole nitrogen.

  • Methylation: Iodomethane (1.1 eq.) is added dropwise to the reaction mixture at 0 °C.

  • Reaction completion: The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a white solid.[1]

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen without competing in a nucleophilic substitution reaction.

  • Anhydrous THF: The use of an anhydrous aprotic solvent is critical to prevent the quenching of the sodium hydride and to ensure the stability of the resulting anion.

  • Low Temperature: The initial deprotonation and methylation are carried out at 0 °C to control the exothermicity of the reaction and minimize side reactions.

Iodination of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Proposed Experimental Protocol:

  • Dissolution: 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Iodinating Agent: N-iodosuccinimide (1.05 eq.) is added to the solution in one portion at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: The reaction mixture is diluted with DCM and washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography or recrystallization to afford 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Diagram of the Synthetic Workflow:

SynthesisWorkflow A 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine A->B  NaH, CH3I, THF   C 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine B->C  NIS, DCM  

Caption: Synthetic pathway to the target compound.

Spectroscopic Characterization (Predicted)

While a dedicated publication with the full spectroscopic data for 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from closely related analogs.

Table 2: Predicted Spectroscopic Data

TechniquePredicted DataRationale/Comparison
¹H NMR (400 MHz, CDCl₃)δ ~7.4 (s, 1H, H-6), ~3.8 (s, 3H, N-CH₃)The singlet for H-6 is expected to be in the aromatic region. A similar compound, 2-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, shows a singlet at 7.42 ppm for H-6 and a singlet at 3.63 ppm for the methyl group in DMSO-d₆.[2]
¹³C NMR (100 MHz, CDCl₃)δ ~150-160 (C2, C4), ~140 (C7a), ~120 (C6), ~100 (C5a), ~60 (C5-I), ~35 (N-CH₃)Based on standard chemical shift tables and data for related pyrimidine and pyrrole structures. The carbon bearing the iodine (C5) is expected to be significantly shielded.
Mass Spec. (ESI+)m/z 328 [M+H]⁺Calculated for C₇H₅Cl₂IN₃⁺. The isotopic pattern for two chlorine atoms and one iodine atom would be characteristic.

Applications in Drug Discovery

2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a highly valuable intermediate in the synthesis of potent and selective kinase inhibitors and antiviral agents.

Intermediate for Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The development of LRRK2 inhibitors is a promising therapeutic strategy. 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a key starting material for the synthesis of potent LRRK2 inhibitors. The chloro and iodo substituents provide reactive handles for the introduction of various functional groups through nucleophilic substitution and cross-coupling reactions, respectively.

A notable example is its use in the synthesis of a series of pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors. In this context, the 4-chloro group is displaced by an amine, and the 2-chloro group is subsequently substituted. The 5-iodo position can be further functionalized to modulate the compound's properties.

Diagram of its Role as a Kinase Inhibitor Intermediate:

KinaseInhibitor A 2,4-Dichloro-5-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine B Nucleophilic Substitution (e.g., Amination at C4) A->B C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->C D Potent and Selective LRRK2 Inhibitors C->D

Caption: Role as a key intermediate in LRRK2 inhibitor synthesis.

Precursor for Antiviral Nucleoside Analogs

The pyrrolo[2,3-d]pyrimidine scaffold is also a cornerstone in the design of nucleoside analogs with antiviral properties. These compounds can act as inhibitors of viral polymerases, disrupting viral replication. The halogenated nature of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine enhances its reactivity, making it a versatile building block for constructing complex nucleoside analogs with potential therapeutic applications against a range of viruses.[3]

Safety and Handling

2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is classified as a hazardous substance and should be handled with appropriate precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably in a fume hood. Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

Conclusion

2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a strategically important molecule in contemporary drug discovery. Its well-defined reactivity and versatile substitution pattern make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on the practical considerations for its use in a research and development setting. As the quest for novel therapeutics continues, the utility of such well-designed building blocks will undoubtedly expand.

References

  • 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . NextSDS. [Link]

  • 2,4-Dichloro-5-Iodo-7-Methyl-7H-Pyrrolo[2,3-D]Pyrimidine . J&K Scientific. [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate . Journal of Medicinal Chemistry. [Link]

Sources

Foundational

A Technical Guide to the Calculation of Exact Mass and Molecular Weight for 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Abstract In the landscape of modern drug discovery and chemical research, the precise characterization of molecular entities is paramount. For novel heterocyclic compounds such as 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and chemical research, the precise characterization of molecular entities is paramount. For novel heterocyclic compounds such as 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, two fundamental properties—molecular weight and exact mass—provide distinct but complementary information critical for synthesis, purification, and analysis. This guide provides a detailed methodology for the calculation of these values. We will explore the theoretical underpinnings that differentiate these two metrics, detail the protocols for their calculation, and discuss their practical applications, particularly in the context of mass spectrometry. This document is intended for researchers, chemists, and drug development professionals who require a foundational understanding and a practical workflow for determining these essential chemical attributes.

Foundational Concepts: Exact Mass vs. Molecular Weight

A common point of confusion in chemical analysis is the distinction between molecular weight (also known as average molecular mass) and exact mass (or monoisotopic mass). Understanding this difference is not merely academic; it is fundamental to the correct interpretation of analytical data, especially from mass spectrometry.

  • Molecular Weight (Average Mass) : This value represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance on Earth.[1] The atomic weights listed on the periodic table are these averaged values.[2][3] Molecular weight is the relevant metric for stoichiometric calculations involving bulk materials, where one deals with vast populations of molecules with a natural distribution of isotopes. For example, when weighing a reagent for a chemical reaction, its molecular weight is used to calculate the number of moles.

  • Exact Mass (Monoisotopic Mass) : This is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each constituent element.[4] For instance, for carbon, this would be Carbon-12, and for nitrogen, Nitrogen-14.[5][6] High-resolution mass spectrometers (HRMS), such as Orbitrap or FT-ICR instruments, possess the resolving power to distinguish between molecules that differ in mass only by the presence of different isotopes. The most intense peak observed in an HRMS spectrum for a small organic molecule typically corresponds to its exact mass. This value is indispensable for determining the elemental formula of an unknown compound with high confidence.

The choice between using molecular weight or exact mass is therefore dictated by the application. For bulk properties and stoichiometry, molecular weight is used. For high-precision mass analysis and formula determination, exact mass is the required value.

The Subject Compound: 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

The molecule at the core of this guide is a substituted pyrrolo[2,3-d]pyrimidine. This scaffold is significant in medicinal chemistry, often serving as a core for various kinase inhibitors.

  • Chemical Formula : C₇H₄Cl₂IN₃[7]

This formula is the starting point for all subsequent calculations. It tells us that each molecule is composed of:

  • 7 Carbon atoms

  • 4 Hydrogen atoms

  • 2 Chlorine atoms

  • 1 Iodine atom

  • 3 Nitrogen atoms

Methodology and Calculation Workflow

The process of calculating both exact mass and molecular weight is systematic. It begins with identifying the elemental composition and compiling the necessary mass data for each element from authoritative sources.

Workflow Diagram

The following diagram illustrates the logical flow from the chemical formula to the final calculated mass values.

G cluster_start Input Data cluster_analysis Analysis & Data Compilation cluster_calc Calculation Protocols cluster_end Results Formula Chemical Formula C₇H₄Cl₂IN₃ Composition Elemental Composition (C, H, Cl, I, N) Formula->Composition Deconstruct IsotopicMass Isotopic Masses (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N) Composition->IsotopicMass Compile Data AtomicWeight Standard Atomic Weights (C, H, Cl, I, N) Composition->AtomicWeight Compile Data ExactMassCalc Exact Mass Calculation IsotopicMass->ExactMassCalc Use for Protocol MolWeightCalc Molecular Weight Calculation AtomicWeight->MolWeightCalc Use for Protocol Results Final Mass Values ExactMassCalc->Results MolWeightCalc->Results

Caption: Workflow for calculating exact and molecular masses.

Step 1: Data Compilation

The first step is to gather the precise mass values for the relevant isotopes and the standard atomic weights for each element in the formula. These values are established by international bodies such as IUPAC and are available from sources like the National Institute of Standards and Technology (NIST).

Element (Symbol)CountMost Abundant IsotopeIsotopic Mass (u)Standard Atomic Weight (u)
Carbon (C)7¹²C12.00000000[5][8]12.011[9]
Hydrogen (H)4¹H1.007825031.008[10]
Chlorine (Cl)2³⁵Cl34.96885268[11][12]35.453[13]
Iodine (I)1¹²⁷I126.9044719[14][15]126.90447[14][16]
Nitrogen (N)3¹⁴N14.00307400[17][18]14.007[3][19]

Note: The standard atomic weights for some elements are expressed as a range due to natural variability.[9][19] For this calculation, a conventional value is used.

Step 2: Protocol for Exact Mass Calculation

This protocol uses the masses of the most abundant isotopes to calculate the monoisotopic mass. This is the value that would be sought in a high-resolution mass spectrum.

  • Multiply the count of each element by its most abundant isotopic mass.

    • Carbon: 7 × 12.00000000 u = 84.00000000 u

    • Hydrogen: 4 × 1.00782503 u = 4.03130012 u

    • Chlorine: 2 × 34.96885268 u = 69.93770536 u

    • Iodine: 1 × 126.9044719 u = 126.9044719 u

    • Nitrogen: 3 × 14.00307400 u = 42.00922200 u

  • Sum the results to obtain the exact mass.

    • Exact Mass = 84.00000000 + 4.03130012 + 69.93770536 + 126.9044719 + 42.00922200

    • Exact Mass = 326.88269938 u

Step 3: Protocol for Molecular Weight Calculation

This protocol uses the standard atomic weights (weighted averages of natural isotopes) to calculate the average molecular mass. This value is used for preparing solutions and for stoichiometric calculations.

  • Multiply the count of each element by its standard atomic weight.

    • Carbon: 7 × 12.011 u = 84.077 u

    • Hydrogen: 4 × 1.008 u = 4.032 u

    • Chlorine: 2 × 35.453 u = 70.906 u

    • Iodine: 1 × 126.90447 u = 126.90447 u

    • Nitrogen: 3 × 14.007 u = 42.021 u

  • Sum the results to obtain the molecular weight.

    • Molecular Weight = 84.077 + 4.032 + 70.906 + 126.90447 + 42.021

    • Molecular Weight = 327.94047 u

Results and Discussion

The calculated values for 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are summarized below.

ParameterCalculated Value (u)
Exact Mass 326.8827 (rounded to four decimal places)
Molecular Weight 327.94 (rounded to two decimal places)

The divergence between the exact mass (326.8827 u) and the molecular weight (327.94 u) is significant and highlights their different physical meanings. The difference primarily arises from the element chlorine. While the exact mass calculation uses only the lighter, more abundant ³⁵Cl isotope, the molecular weight calculation incorporates the contribution of the heavier ³⁷Cl isotope, which has a natural abundance of about 24.2%.[20][21]

Implications for Mass Spectrometry:

When analyzing this compound via HRMS, a researcher would configure the instrument to look for an ion with a mass-to-charge ratio (m/z) corresponding to the exact mass (e.g., 327.8900 for the [M+H]⁺ ion). The presence of two chlorine atoms would produce a characteristic isotopic pattern. The peak corresponding to the molecule with two ³⁵Cl isotopes (the M peak) would be the most abundant in its cluster. The M+2 peak (one ³⁵Cl, one ³⁷Cl) would have an intensity of approximately 65% of the M peak, and the M+4 peak (two ³⁷Cl) would have an intensity of about 10%. This distinctive pattern serves as a powerful validation of the presence of two chlorine atoms, demonstrating how protocols can be self-validating.

References

  • Commission on Isotopic Abundances and Atomic Weights (2013). Atomic Weight of Hydrogen. IUPAC. [Link]

  • Commission on Isotopic Abundances and Atomic Weights (2013). Atomic Weight of Nitrogen. IUPAC. [Link]

  • Commission on Isotopic Abundances and Atomic Weights (2013). Atomic Weight of Chlorine. IUPAC. [Link]

  • Commission on Isotopic Abundances and Atomic Weights (2013). Atomic Weight of Iodine. IUPAC. [Link]

  • American Chemistry Council. Chlorine Facts - Chlorine The Element of Surprise. [Link]

  • Pearson. Chlorine has two isotopes, 35Cl and 37Cl; 75.77% of chlorine is 3...[Link]

  • ChemLin. Chlorine-35 - isotopic data and properties. [Link]

  • Britannica. Chlorine | Uses, Properties, & Facts. [Link]

  • EBSCO. Iodine (I) | Chemistry | Research Starters. [Link]

  • Quora. What is the atomic mass of hydrogen?[Link]

  • ChemLin. Carbon-12 - isotopic data and properties. [Link]

  • Quora. What is the atomic mass of carbon?[Link]

  • National Center for Biotechnology Information. Iodine-127 atom | HI | CID 9833957 - PubChem. [Link]

  • SEG Wiki. Carbon. [Link]

  • ISOFLEX. Chlorine (Cl). [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Chlorine. [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Iodine. [Link]

  • European Bioinformatics Institute (EMBL-EBI). nitrogen-14 atom (CHEBI:36938). [Link]

  • CK-12 Foundation. What is the atomic weight of carbon? Round to the nearest whole number. [Link]

  • Wikipedia. Carbon-12. [Link]

  • Wikipedia. Hydrogen. [Link]

  • Royal Society of Chemistry. Iodine - Element information, properties and uses. [Link]

  • ChemLin. Nitrogen-14 - isotopic data and properties. [Link]

  • Horizon Educational. What's the Molar Mass of Hydrogen?[Link]

  • Sciencemadness Discussion Board. atomic weight of iodine. [Link]

  • National Center for Biotechnology Information. Nitrogen | N (Element) - PubChem. [Link]

  • Chemistry Stack Exchange. How did the early chemists determine the atomic weight of hydrogen?[Link]

  • Royal Society of Chemistry. Nitrogen - Element information, properties and uses. [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. [Link]

  • Brookhaven National Laboratory. 53-iodine-127. [Link]

  • European Bioinformatics Institute (EMBL-EBI). iodine-127 atom (CHEBI:52631). [Link]

  • NIST Physical Measurement Laboratory. Atomic Data for Nitrogen (N). [Link]

  • UCLA Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Carbon-12. [Link]

  • National Center for Biotechnology Information. Chlorine-35 isotope | Cl | CID 25087140 - PubChem. [Link]

  • ChemLin. Iodine-127 - isotopic data and properties. [Link]

  • Testbook. The atomic mass of carbon-12 isotope is:. [Link]

  • KAERI. N-14. [Link]

  • Sunway Pharm Ltd. 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Isotopes Matter. Atomic Weight Calculator. [Link]

  • periodictable.com. Isotope data for chlorine-35 in the Periodic Table. [Link]

  • National Center for Biotechnology Information. 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine - PubChem. [Link]

  • Wikipedia. Isotopes of chlorine. [Link]

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Exploratory

Solubility Profile of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Organic Solvents: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, highly functionalized heterocyclic scaffolds are the cornerstone of targeted drug discovery. 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized heterocyclic scaffolds are the cornerstone of targeted drug discovery. 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 2007910-59-8) is a premier building block, heavily utilized in the synthesis of kinase inhibitors, most notably in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease [1].

As a Senior Application Scientist, I frequently observe that the bottleneck in scaling up syntheses involving this intermediate is not its intrinsic reactivity, but its complex solubility profile. The compound is a rigid, planar, highly halogenated heterocycle. Misunderstanding its solvation thermodynamics often leads to failed cross-couplings, premature catalyst precipitation, or suboptimal yields. This guide deconstructs the physicochemical drivers of its solubility, provides empirical solvation data, and outlines a self-validating protocol for thermodynamic solubility screening to optimize your synthetic workflows.

Physicochemical Drivers of Solvation

To predict how a compound behaves in solution, we must first analyze its structural causality. The solubility of 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is dictated by three competing thermodynamic forces:

  • High Crystal Lattice Energy (Enthalpic Penalty): The planar pyrrolo[2,3-d]pyrimidine core promotes strong intermolecular π−π stacking. Furthermore, the presence of three heavy halogens (two chlorines, one iodine) induces significant polarizability, leading to strong halogen-halogen interactions in the solid state. Dissolving this compound requires a solvent capable of overcoming a massive enthalpic lattice penalty.

  • Absence of Hydrogen Bond Donors: The methylation at the N-7 position is a critical structural modification. It eliminates the only hydrogen bond donor present in the parent pyrrolopyrimidine. Consequently, the molecule cannot act as an H-bond donor, severely limiting its solubility in protic solvents like water or lower alcohols.

  • High Lipophilicity (LogP): The combined lipophilic contributions of the methyl group, the iodo group, and the dichloro substitutions render the molecule highly hydrophobic.

Physicochemical_Drivers cluster_0 Structural Features cluster_1 Physicochemical Effects cluster_2 Solubility Outcomes N_Methyl 7-Methyl Substitution H_Bond Loss of H-Bond Donors N_Methyl->H_Bond Halogens 2,4-Di-Cl, 5-Iodo Lipophilicity High Lipophilicity (LogP) Halogens->Lipophilicity Lattice High Crystal Lattice Energy (Pi-Pi & Halogen Stacking) Halogens->Lattice Core Pyrrolo[2,3-d]pyrimidine Core->Lattice Aprotic High in Polar Aprotic (DMSO, DMF) H_Bond->Aprotic Protic Poor in Protic/Aliphatic (MeOH, Hexanes) Lipophilicity->Protic Lattice->Aprotic Overcome by high dipole Lattice->Protic

Causal relationship between structural features and solubility outcomes.

Empirical Solubility Profile in Organic Solvents

Based on the structural parameters analyzed above, the compound exhibits a distinct solubility gradient. Polar aprotic solvents with high dipole moments are required to disrupt the crystal lattice, while non-polar or highly protic solvents act as effective anti-solvents.

The following table summarizes the expected thermodynamic solubility ranges at standard ambient temperature (25 °C) to guide solvent selection for reaction design and purification.

Solvent ClassRepresentative SolventEstimated Solubility (25 °C)Practical Utility in Synthesis
Polar Aprotic DMSO, DMF, NMP> 50 mg/mL Ideal for preparing high-concentration stock solutions and conducting homogeneous SN​Ar reactions.
Halogenated Dichloromethane (DCM)20 - 50 mg/mL Excellent for liquid-liquid extractions and ambient-temperature functionalizations.
Ethereal THF, 1,4-Dioxane10 - 50 mg/mL Solvents of choice for transition-metal catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).
Esters Ethyl Acetate (EtOAc)5 - 20 mg/mL Standard solvent for silica gel chromatography and mild extractions.
Protic Methanol, Ethanol< 5 mg/mL Used as co-solvents for precipitation or as anti-solvents during recrystallization.
Aliphatic Hexanes, Heptane< 1 mg/mL Pure anti-solvent. Used to crash out the product or wash filter cakes to remove lipophilic impurities.

Experimental Methodology: Thermodynamic Solubility Screening

To ensure reproducibility in process chemistry, relying on visual dissolution is insufficient. A self-validating thermodynamic shake-flask protocol coupled with HPLC-UV quantification is the industry standard for determining exact solubility limits.

Step-by-Step Shake-Flask Protocol

This protocol ensures the system has reached true thermodynamic equilibrium, validating the data against kinetic supersaturation artifacts.

  • Preparation of the Solid Phase: Weigh approximately 50 mg of 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., 1,4-Dioxane) to the vial. Ensure a visible excess of solid remains; if all solid dissolves, add more compound until a suspension is maintained.

  • Equilibration: Cap the vial tightly and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for a minimum of 24 hours.

    • Causality Check: 24 hours is required to overcome the activation energy of dissolution for highly crystalline halogenated compounds and to ensure the transition from kinetic to thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Sampling & Dilution: Carefully aspirate 100 µL of the clear supernatant. Dilute this aliquot immediately into 900 µL of a miscible diluent (e.g., Acetonitrile) to prevent precipitation prior to analysis.

  • HPLC-UV Quantification: Analyze the diluted sample using a validated HPLC-UV method (detection at ~254 nm, where the pyrimidine core absorbs strongly). Quantify the concentration against a multi-point calibration curve prepared from a certified reference standard in DMSO.

Application in Synthetic Workflows: Regioselective Functionalization

Understanding the solubility profile is critical when designing reaction conditions. A prime example is the regioselective nucleophilic aromatic substitution ( SN​Ar ) of this compound. The C4 position is highly activated by the adjacent pyrimidine nitrogens and the electron-withdrawing 5-iodo group.

In the synthesis of LRRK2 inhibitors, researchers successfully leveraged the temperature-dependent solubility of this compound in 1,4-dioxane [1]. At room temperature, the compound is only moderately soluble in a dioxane/aqueous mixture, forming a suspension. However, by sealing the reaction in a steel bomb and heating to 100 °C, the thermal energy overcomes the lattice energy, driving the compound into solution and allowing the aqueous ammonia to react efficiently at the C4 position.

SNAr_Workflow SM 2,4-Dichloro-5-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine Suspension Suspend in 1,4-Dioxane & 25% Aq. NH3 (Heterogeneous at RT) SM->Suspension Reactor Seal in Steel Bomb (Pressure containment prevents solvent loss) Suspension->Reactor Heating Heat at 100 °C for 4h (Complete dissolution & SNAr at C4) Reactor->Heating Cooling Cool to Room Temperature (Thermodynamic precipitation of product) Heating->Cooling Isolation Filter & Wash Cake (High purity isolation via insolubility) Cooling->Isolation

Workflow for regioselective SNAr leveraging temperature-dependent solubility in 1,4-Dioxane.

By strategically manipulating the solvent system—using heat to force dissolution during the reaction phase, and utilizing the compound's natural insolubility at room temperature for isolation—chemists can achieve high yields without the need for exhaustive chromatographic purification.

References

  • Williamson, D. S., et al. "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate." Journal of Medicinal Chemistry 2021, 64 (14), 10312–10332.[Link]

Foundational

An In-depth Technical Guide to the Material Safety and Toxicity of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Pyrrolo[2,3-d]pyrimidine Core The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, reco...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural resemblance to the purine core of adenine, a fundamental component of ATP. This mimicry allows molecules containing this scaffold to act as competitive inhibitors for a wide range of kinases, which are crucial regulators of cellular processes.[1][2] Consequently, pyrrolo[2,3-d]pyrimidine derivatives are a focal point in the discovery of novel therapeutics, particularly in oncology. Two prominent drug targets for this class of compounds are the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), both of which are implicated in tumor growth and angiogenesis.[1][2][3]

This guide provides a comprehensive overview of the material safety data and toxicological profile of a specific, halogenated derivative: 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. For researchers and drug development professionals, a thorough understanding of a compound's safety and toxicity is paramount for its potential translation from the laboratory to clinical applications.

Material Safety Data Sheet (MSDS) at a Glance

A material safety data sheet is the first line of defense in the safe handling of any chemical compound. For 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, the following information has been compiled from various commercial suppliers.

PropertyValueSource
Chemical Name 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidineN/A
CAS Number 2007910-59-8N/A
Molecular Formula C₇H₄Cl₂IN₃N/A
Molecular Weight 327.94 g/mol N/A
Appearance SolidN/A
Storage Store at -20°C, sealed, away from moisture and light.N/A

Hazard Identification:

This compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

Safe Handling and Personal Protective Equipment (PPE)

Given the cytotoxic potential of many kinase inhibitors, stringent safety protocols are essential when handling 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.[4][5]

Engineering Controls:

  • All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

  • For potent compounds, facilities with single-pass air handling and negative pressure in handling areas are recommended to prevent cross-contamination.[5]

Personal Protective Equipment (PPE):

  • Body Protection: A lab coat is mandatory. For handling larger quantities or in situations with a high risk of spillage, a disposable gown is recommended.[6]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When there is a splash hazard, chemical splash goggles and a face shield should be worn.[6]

  • Hand Protection: Disposable nitrile gloves are standard. Double-gloving is a common practice when handling highly potent compounds.[6]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a respirator (e.g., N95 or higher) is necessary.[6]

Spill and Waste Management:

  • Have a cytotoxic spill kit readily available.[4]

  • All waste materials, including contaminated PPE, weigh paper, and pipette tips, must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.[7][8]

Toxicological Profile: What the Data Suggests

While specific, publicly available toxicological data such as LD50 values for 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are limited, the known bioactivity of the pyrrolo[2,3-d]pyrimidine class as kinase inhibitors provides a strong rationale for treating this compound as a potentially potent and cytotoxic agent. The presence of halogen atoms (chlorine and iodine) can influence the compound's metabolic stability and cytotoxic potential.[9]

Cytotoxicity: Assessing the Impact on Cell Viability

In vitro cytotoxicity assays are fundamental in the early stages of drug development to determine a compound's concentration-dependent effects on cell viability. For a compound like 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, which is likely to be investigated for its anticancer properties, these assays are critical.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis Cell_Culture Cell Line Selection & Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Stock Solution Preparation Treatment Treatment with Serial Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay_Choice Choice of Cytotoxicity Assay (e.g., MTT or LDH) Incubation->Assay_Choice Data_Acquisition Spectrophotometric Reading Assay_Choice->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro cytotoxicity screening.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The LDH assay is another colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture.

  • Incubation: Incubate at room temperature for approximately 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Mutagenicity: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[10] It uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test determines if a chemical can cause a mutation that restores the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.

Many chemicals are not mutagenic themselves but can be converted into mutagens by metabolic processes in the liver. The Ames test often includes a condition with an S9 fraction, which is a supernatant from a rat liver homogenate containing various metabolic enzymes. This simulates the metabolic activation that can occur in mammals. For halogenated aromatic heterocycles like 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, metabolic activation is a critical consideration.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Strain_Prep Bacterial Strain Culture Mixing Mix Bacteria, Compound, and S9 Mix (or buffer) Strain_Prep->Mixing Compound_Prep Test Compound Dilutions Compound_Prep->Mixing S9_Prep S9 Mix Preparation (for metabolic activation) S9_Prep->Mixing Plating Plate on Minimal Glucose Agar Mixing->Plating Incubation Incubate for 48-72h Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Interpretation Compare to Controls to Determine Mutagenicity Counting->Interpretation

Sources

Exploratory

High-Resolution Structural Insights: Crystallographic and X-ray Diffraction Analysis of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Kinase Targeting

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the pursuit of highly selective kinase inhibitors—particu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the pursuit of highly selective kinase inhibitors—particularly targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for the treatment of Parkinson's disease—the polyhalogenated heterocycle 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 2007910-59-8) has emerged as a structurally privileged core scaffold. Because the wild-type LRRK2 kinase domain is notoriously recalcitrant to crystallization, structural biologists have engineered a Checkpoint Kinase 1 (CHK1) 10-point mutant to serve as a high-fidelity crystallographic surrogate .

This whitepaper dissects the crystallographic data and X-ray diffraction (XRD) metrics of the derivatives synthesized from this core, explaining the causality behind the chemical design and providing a self-validating methodology for protein-ligand co-crystallization.

Chemical Architecture and Mechanistic Causality

The selection of 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a starting material is not arbitrary; it is driven by precise electronic and spatial requirements within the kinase ATP-binding pocket:

  • Orthogonal Reactivity (2,4-Dichloro groups): The pyrimidine nitrogens electronically differentiate the two chlorine atoms. The C4 position is highly electrophilic, permitting regioselective Nucleophilic Aromatic Substitution (SNAr) with amines at ambient temperatures. The C2 position, being less activated, can subsequently be functionalized via elevated temperatures or transition-metal-catalyzed cross-coupling. This allows for modular assembly of the hinge-binding motif.

  • Heavy-Atom Handle (5-Iodo group): The iodine atom provides a highly reactive vector for palladium-catalyzed cyanation or Suzuki-Miyaura coupling. In LRRK2 inhibitors, converting this position to a carbonitrile group establishes critical polar contacts within the ribose pocket.

  • The "Magic Methyl" Effect (7-Methyl group): Crystallographic evidence demonstrates that the 7-methyl substituent packs optimally against the hydrophobic pocket formed by Ala2016 in LRRK2 (represented by Ala147 in the CHK1 surrogate). This single methyl group drastically reduces the entropic penalty of binding, yielding a logarithmic increase in potency .

The Crystallographic Surrogate Strategy

Direct X-ray crystallography of LRRK2 is hindered by its massive size, multi-domain flexibility, and propensity to aggregate. To bypass this, a CHK1 10-point mutant is utilized.

Why CHK1? Wild-type CHK1 shares high sequence identity with the LRRK2 ATP-binding site and possesses a non-aromatic gatekeeper residue. By introducing 10 specific point mutations, the CHK1 active site is "humanized" to perfectly mimic the LRRK2 kinase domain. This surrogate system crystallizes robustly, diffracts to high resolution (< 2.5 Å), and allows for the iterative, structure-guided optimization of the pyrrolo[2,3-d]pyrimidine scaffold.

Quantitative X-Ray Diffraction Data

The following table summarizes the high-resolution XRD data for key LRRK2 inhibitor candidates derived from the 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine core, co-crystallized with the CHK1 10-pt mutant surrogate.

Compound / DerivativePDB IDResolution (Å)R-workR-freeKey Structural Interactions (Ligand to Surrogate)
Compound 10 2.300.1750.231Hinge binding via 4-amino to Glu85 carbonyl; 3-N to Ala87 backbone NH. 7-methyl packs against Leu15.
Compound 26 2.400.2020.260Intramolecular H-bond (2.9 Å) between pyrimidine 1-N and pyrazole 5-CH stabilizes the bioactive conformation.
Compound 3 (GNE-0877) 2.000.1620.197Pyrazol-4-yl substituent extends into the hinge region (Leu86, Ser88, Gly89 backbones).

Data Validation Note: The Rfree​ values across these datasets remain well below the 0.28 threshold, validating that the crystallographic models are free from phase bias and overfitting , , .

Experimental Protocols: Co-Crystallization and XRD

To ensure scientific integrity and reproducibility, the following self-validating protocol details the generation of diffraction-quality crystals for pyrrolo[2,3-d]pyrimidine derivatives.

Step 1: Protein Expression and Purification
  • Express the CHK1 10-pt mutant construct in Spodoptera frugiperda (Sf9) cells using a baculovirus expression system to ensure proper eukaryotic post-translational folding.

  • Purify the lysate via Ni-NTA affinity chromatography, followed by size-exclusion chromatography (SEC) using a Superdex 200 column.

  • Validation: Assess protein monodispersity via Dynamic Light Scattering (DLS). Only fractions showing >95% monodispersity should be concentrated (typically to 10-15 mg/mL) to prevent amorphous precipitation during crystallization.

Step 2: Ligand Complexation
  • Dissolve the pyrrolo[2,3-d]pyrimidine derivative in 100% DMSO to a concentration of 50 mM.

  • Incubate the protein with a 3-fold molar excess of the ligand on ice for 2 hours.

  • Causality: Co-crystallization is strictly preferred over crystal soaking for these derivatives. Soaking bulky polyhalogenated scaffolds into pre-formed apo-crystals often induces severe lattice strain, resulting in cracked crystals and high mosaicity during diffraction.

Step 3: Hanging Drop Vapor Diffusion
  • Set up crystallization drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 4000, 0.2 M ammonium sulfate, 0.1 M sodium acetate pH 5.5).

  • Seal the drop over 500 µL of reservoir solution and incubate at 18°C.

  • Causality: The hanging drop method allows for slow, controlled vapor equilibration. As water leaves the drop to equalize osmolarity with the reservoir, the protein slowly reaches supersaturation, promoting the nucleation of highly ordered, single-crystal lattices.

Step 4: X-Ray Diffraction and Data Processing
  • Harvest the crystals using a nylon loop and briefly submerge them in a cryoprotectant solution (reservoir solution supplemented with 20-25% v/v glycerol).

  • Flash-freeze the crystals in liquid nitrogen. Causality: Rapid vitrification prevents the formation of crystalline ice, which would otherwise produce parasitic diffraction rings that obscure high-resolution protein reflections.

  • Collect diffraction data at a synchrotron light source (e.g., Diamond Light Source) at 100 K.

  • Solve the structure via Molecular Replacement (MR) using a previously solved CHK1 wild-type structure as the search model.

Structural Biology Workflow Visualization

The following diagram illustrates the logical progression from the raw chemical scaffold to the final high-resolution X-ray crystallographic model.

G N1 2,4-Dichloro-5-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine (Core Scaffold) N2 Regioselective SNAr & Cross-Coupling Synthesis N1->N2 Chemical Derivatization N3 LRRK2 Inhibitor Candidates (e.g., Compounds 10, 26) N2->N3 Purified Ligands N5 Protein-Ligand Complexation (Co-Crystallization) N3->N5 3x Molar Excess N4 CHK1 10-pt Mutant (Crystallographic Surrogate) N4->N5 10-15 mg/mL Matrix N6 Hanging Drop Vapor Diffusion & Cryoprotection N5->N6 Supersaturation N7 Synchrotron X-Ray Diffraction (100 K Vitrification) N6->N7 Crystal Harvesting N8 Structural Resolution (PDB: 7BJM, 7BJX, 7BJD) N7->N8 Molecular Replacement

Workflow illustrating the synthesis and X-ray crystallographic resolution of pyrrolo[2,3-d]pyrimidine derivatives.

References

  • Williamson, D. S., et al. "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • RCSB Protein Data Bank. "7BJM: Crystal structure of CHK1-10pt-mutant complex with compound 10." URL:[Link]

  • RCSB Protein Data Bank. "7BJX: Crystal structure of CHK1-10pt-mutant complex with compound 26." URL:[Link]

  • RCSB Protein Data Bank. "7BJD: Crystal structure of CHK1-10pt-mutant complex with compound 3." URL: [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Application Note: Step-by-Step Synthesis Protocol for 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanis...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, quantitative reaction parameters, and validated experimental workflows.

Introduction and Mechanistic Rationale

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous kinase inhibitors, including Janus kinase (JAK) and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors[1]. The functionalization of this core at the C2, C4, C5, and N7 positions allows for precise tuning of pharmacological properties.

The synthesis of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves a highly regioselective two-step sequence:

  • Electrophilic Aromatic Substitution (Iodination): The electron-withdrawing nature of the pyrimidine ring deactivates the C2 and C4 positions, making the C5 position of the electron-rich pyrrole ring the primary site for electrophilic attack. N-iodosuccinimide (NIS) is utilized as a mild, easily handled source of electrophilic iodine ( I+ )[2].

  • N-Alkylation (Methylation): The N7 position is mildly acidic. Deprotonation using a base such as cesium carbonate ( Cs2​CO3​ ) generates a nucleophilic nitrogen anion that readily undergoes an SN​2 reaction with methyl iodide (MeI)[3]. Cs2​CO3​ is preferred over stronger bases like NaH as it provides excellent solubility in N,N-dimethylformamide (DMF) and minimizes side reactions[4].

Synthesis SM 2,4-Dichloro-7H- pyrrolo[2,3-d]pyrimidine Int 2,4-Dichloro-5-iodo-7H- pyrrolo[2,3-d]pyrimidine SM->Int NIS, DMF 0 °C to RT Prod 2,4-Dichloro-5-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine Int->Prod MeI, Cs2CO3 DMF, RT

Figure 1: Two-step synthetic workflow for 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the stoichiometric ratios and physical properties of the reagents are strictly defined. Table 1 summarizes the quantitative data for a standard 10 mmol scale synthesis.

Table 1: Stoichiometry and Reagent Specifications

StepReagent / MaterialMW ( g/mol )EquivalentsMass / VolRole
1 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine188.011.0 eq1.88 gStarting Material
1 N-Iodosuccinimide (NIS)224.981.1 eq2.47 gElectrophile
1 N,N-Dimethylformamide (DMF)73.09-20 mLSolvent
2 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine313.911.0 eq3.14 gIntermediate
2 Cesium Carbonate ( Cs2​CO3​ )325.822.5 eq8.15 gBase
2 Methyl Iodide (MeI)141.941.5 eq0.93 mLAlkylating Agent
2 N,N-Dimethylformamide (DMF)73.09-25 mLSolvent

Detailed Experimental Protocol

Phase 1: Synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Causality Check: The reaction is initiated at 0 °C to control the exothermic nature of the electrophilic addition and prevent over-halogenation or degradation.

  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.88 g, 10.0 mmol).

  • Solvation: Add anhydrous DMF (20 mL) to the flask and stir until the starting material is completely dissolved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Electrophilic Addition: Add N-iodosuccinimide (NIS) (2.47 g, 11.0 mmol) portion-wise over 5 minutes to prevent localized heating[2].

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 12–16 hours under an inert atmosphere (Nitrogen or Argon).

  • Quenching & Workup: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate ( Na2​S2​O3​ ) to quench unreacted iodine species. A precipitate will form.

  • Isolation: Filter the solid under vacuum, wash sequentially with distilled water (3 x 20 mL) and cold hexanes (20 mL), and dry under high vacuum to afford the intermediate as a pale solid.

Phase 2: Synthesis of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Causality Check: Slow addition of MeI is critical. Rapid addition can lead to localized concentration spikes, promoting unwanted side reactions or poly-alkylation if impurities are present[3].

  • Preparation: In a clean, dry 100 mL round-bottom flask, suspend the intermediate 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (3.14 g, 10.0 mmol) and Cs2​CO3​ (8.15 g, 25.0 mmol) in anhydrous DMF (25 mL)[3].

  • Activation: Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of the N7 position.

  • Alkylation: Add methyl iodide (MeI) (0.93 mL, 15.0 mmol) dropwise via syringe over 10 minutes[3].

  • Propagation: Stir the reaction mixture at room temperature for 1 to 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 3:1) or LCMS to ensure complete consumption of the intermediate[4].

  • Workup: Dilute the mixture by adding water (75 mL) to precipitate the product[3]. Alternatively, extract the aqueous layer with dichloromethane ( CH2​Cl2​ ) or ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, and dry over anhydrous Na2​SO4​ [4].

  • Purification: If extracted, concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with a gradient of 0-10% EtOAc in Hexanes) to yield the pure title compound[4].

Analytical Validation System

To ensure the integrity of the synthesized protocol, the following validation checkpoints must be met:

  • LCMS Tracking: The starting material exhibits an [M+H]+ peak corresponding to its isotopic distribution (due to two chlorines). Upon Step 1, the mass will shift by +125.9 Da (addition of Iodine, loss of H). Upon Step 2, the mass will shift by an additional +14.0 Da (addition of CH3​ , loss of H), yielding an expected [M+H]+ of approximately 327.9 m/z for the final product[4].

  • NMR Confirmation: 1H NMR ( CDCl3​ or DMSO- d6​ ) will show the disappearance of the broad pyrrole N-H singlet (~12.5 ppm) and the appearance of a sharp N-methyl singlet (~3.8 ppm) following Phase 2. The C6-H proton will appear as a sharp singlet in the aromatic region, validating the regioselective C5 iodination.

Sources

Application

The Strategic Application of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Advanced JAK Kinase Inhibitors

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis and application of the key intermediate, 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis and application of the key intermediate, 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , in the development of potent and selective Janus kinase (JAK) inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the architecture of numerous clinically significant JAK inhibitors, and the targeted functionalization of this core structure is paramount for achieving desired therapeutic profiles.

Introduction: The Central Role of the Pyrrolo[2,3-d]pyrimidine Scaffold in JAK Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers.[1] Consequently, the development of small molecule JAK inhibitors has emerged as a highly successful therapeutic strategy.

The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, has proven to be a privileged scaffold for the design of potent JAK inhibitors.[2] Its structural resemblance to the adenine core of ATP allows it to effectively bind to the ATP-binding site within the kinase domain of JAKs. The strategic placement of substituents on this core structure is crucial for modulating potency, selectivity, and pharmacokinetic properties. The intermediate, 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, offers a versatile platform for the synthesis of a diverse array of JAK inhibitors through sequential and regioselective functionalization.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs.[1] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[1] JAK inhibitors function by competing with ATP for the binding site on the JAK kinase domain, thereby preventing the phosphorylation cascade and downstream signaling.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK_P P-JAK JAK->JAK_P Autophosphorylation STAT STAT STAT_P P-STAT STAT->STAT_P JAK_P->STAT Phosphorylation STAT_dimer P-STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation

Figure 1: Simplified schematic of the JAK-STAT signaling pathway.

Synthesis of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Step-by-Step Protocol

The synthesis of the title intermediate is a multi-step process commencing from the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The following protocols provide a detailed methodology for its preparation.

Step 1: N-Methylation of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

The introduction of a methyl group at the N-7 position of the pyrrole ring is a crucial first step. This modification can influence the binding affinity and selectivity of the final inhibitor.

Protocol 1: N-Methylation

Parameter Value
Starting Material 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Reagent Iodomethane (CH₃I)
Base Sodium Hydride (NaH, 60% dispersion in mineral oil)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Work-up Aqueous quench, extraction with ethyl acetate
Purification Silica gel column chromatography

Detailed Procedure:

  • To a suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous THF.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add iodomethane (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a white solid.[3]

Step 2: C-5 Iodination of 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

The introduction of an iodine atom at the C-5 position of the pyrrole ring is a key strategic step. The iodo-substituent serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl moieties.

Protocol 2: C-5 Iodination

Parameter Value
Starting Material 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reagent N-Iodosuccinimide (NIS)
Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous sodium thiosulfate wash, extraction
Purification Recrystallization or Silica gel column chromatography

Detailed Procedure:

  • Dissolve 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous DCM or ACN at 0 °C under an inert atmosphere.

  • Add N-Iodosuccinimide (1.05 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Application of the Intermediate in JAK Inhibitor Synthesis: Cross-Coupling Strategies

The presence of three distinct reactive sites on 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (the C2-Cl, C4-Cl, and C5-I bonds) allows for a highly modular and convergent approach to the synthesis of diverse JAK inhibitors. The differential reactivity of these halides under various palladium-catalyzed cross-coupling conditions enables regioselective functionalization. Generally, the C-I bond is more reactive towards oxidative addition to Pd(0) than the C-Cl bonds, allowing for selective coupling at the C-5 position. Subsequently, the chloro substituents can be displaced through nucleophilic aromatic substitution or further cross-coupling reactions.

Synthesis_Strategy cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_substitution Nucleophilic Aromatic Substitution Intermediate 2,4-Dichloro-5-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine Suzuki Suzuki Coupling (Ar-B(OH)₂) Intermediate->Suzuki C-5 Position Sonogashira Sonogashira Coupling (R-C≡CH) Intermediate->Sonogashira C-5 Position Amination Amination (R₂NH) Suzuki->Amination C-4 or C-2 Position Sonogashira->Amination C-4 or C-2 Position Product Diverse JAK Inhibitors Amination->Product

Figure 2: Synthetic utility of the key intermediate.

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the C-5 position of the pyrrolo[2,3-d]pyrimidine core and various aryl or heteroaryl boronic acids or esters.

Protocol 3: Suzuki-Miyaura Coupling

Parameter Value
Substrate 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Coupling Partner Aryl/Heteroaryl boronic acid or ester (1.2 eq.)
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 eq.)
Solvent 1,4-Dioxane/Water or DMF
Temperature 80-120 °C (conventional heating or microwave)
Reaction Time 2-12 hours (conventional), 15-60 minutes (microwave)
Work-up Aqueous work-up, extraction
Purification Silica gel column chromatography

Detailed Procedure (Microwave-Assisted):

  • In a microwave vial, combine 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and heat in a microwave reactor to the specified temperature for the designated time.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the C-5 arylated product.[4][5]

Sonogashira Cross-Coupling Protocol

The Sonogashira coupling enables the introduction of an alkyne moiety at the C-5 position, which can be a key structural element in some JAK inhibitors or serve as a handle for further transformations.

Protocol 4: Sonogashira Coupling

Parameter Value
Substrate 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Coupling Partner Terminal alkyne (1.2-1.5 eq.)
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst Copper(I) iodide (CuI) (1-2 mol%)
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Solvent Anhydrous THF or DMF
Temperature Room Temperature to 60 °C
Reaction Time 4-24 hours
Work-up Filtration, aqueous work-up, extraction
Purification Silica gel column chromatography

Detailed Procedure:

  • To a solution of 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (1.5 mol%) under an inert atmosphere.

  • Add the base (e.g., Et₃N, 3.0 eq.) and stir the reaction mixture at the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[6][7]

Conclusion

The strategic use of 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate provides a highly efficient and modular platform for the synthesis of a diverse range of JAK kinase inhibitors. The well-defined reactivity of its halogenated positions allows for selective and sequential functionalization, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds. The protocols outlined in this document provide a comprehensive guide for the synthesis and application of this valuable building block in the ongoing quest for novel and improved therapies targeting the JAK-STAT pathway.

References

  • Liu, S., et al. (2017). Synthesis of the Related Substances of Tofacitinib Citrate. Chinese Journal of Pharmaceuticals, 48(3), 382-386.
  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Li, J., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.
  • Coricello, A., et al. (2020).
  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. (2024). Journal of Pharmaceutical and Biomedical Analysis, 240, 115933.
  • Srishylam, V., et al. (2018). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 10(11), 49-71.
  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Oakwood Chemical. N-Iodosuccinimide (NIS). ([Link])

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). ([Link])

  • Organic Chemistry Portal. Sonogashira Coupling. ([Link])

  • European Patent Office. (2016).
  • Wikipedia. Sonogashira coupling. ([Link])

  • Micale, N., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 18(5), 814.
  • Alegaon, S., et al. (2014). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3469–3473.
  • NextSDS. 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. ([Link])

  • Dolšak, A., et al. (2021). The isolated yield of product 3 after Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) in four selected solvents.
  • Wikipedia. N-Iodosuccinimide. ([Link])

  • Zhang, Z., et al. (2013). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
  • Google Patents. (2014).
  • Li, G., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 735623.
  • Benchchem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Benchchem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.
  • Wang, Y., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS medicinal chemistry letters, 13(7), 1146–1152.
  • Google Patents. (2007).
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698.
  • Johansson, H., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of medicinal chemistry, 66(10), 6752–6770.

Sources

Method

Regioselective nucleophilic substitution of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Application Note: Regioselective Nucleophilic Substitution of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Strategic Context & Scaffold Significance The pyrrolo[2,3-d]pyrimidine core (7-deazapurine) is a priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Substitution of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Strategic Context & Scaffold Significance

The pyrrolo[2,3-d]pyrimidine core (7-deazapurine) is a privileged pharmacophore, serving as a highly effective bioisostere for purines in the development of numerous FDA-approved kinase inhibitors. Specifically, 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a highly valued, versatile intermediate utilized in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors and other targeted therapeutics[1].

The strategic advantage of this specific building block lies in its three orthogonal reactive sites:

  • C4-Chloride : Highly electrophilic, primed for kinetic nucleophilic aromatic substitution (SNAr) under mild conditions.

  • C2-Chloride : Less electrophilic, requiring forcing thermodynamic conditions for SNAr, which allows for stepwise, differentiated di-substitution.

  • C5-Iodide : A stable handle during SNAr that is later exploited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Mechanistic Rationale for Regioselectivity

A critical challenge in heterocyclic chemistry is differentiating two identical leaving groups on the same ring system. In the 2,4-dichloropyrrolo[2,3-d]pyrimidine system, substitution occurs almost exclusively at the C4 position under mild conditions[2].

The Causality of Regioselectivity: This kinetic preference is driven by the differential stabilization of the Meisenheimer intermediate. When a nucleophile attacks the C4 carbon, the resulting negative charge is highly delocalized across the pyrimidine ring, specifically stabilized by the N3 (ortho-like) and N1 (para-like) nitrogen atoms. Conversely, attack at C2 lacks this optimal para-like resonance stabilization. Furthermore, the 5-iodo substituent exerts a strong electron-withdrawing inductive effect (-I). Because C4 is closer to the C5-iodide than C2, this inductive pull selectively increases the electrophilicity of the C4 position without imposing insurmountable steric hindrance.

SNAr_Workflow SM 2,4-Dichloro-5-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine Mild Mild Conditions (1.0 eq Amine, DIPEA, 25°C) SM->Mild Harsh Harsh Conditions (Excess Amine, >100°C) SM->Harsh C4_Prod 4-Amino-2-chloro-5-iodo Derivative (Kinetic) Mild->C4_Prod Regioselective SNAr C2C4_Prod 2,4-Diamino-5-iodo Derivative (Thermodynamic) Harsh->C2C4_Prod Over-substitution CrossCoupling Pd-Catalyzed Cross-Coupling (via C5-Iodo Handle) C4_Prod->CrossCoupling Orthogonal Reactivity

Regioselective SNAr workflow for 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, the experimental parameters must be strictly controlled to favor kinetic over thermodynamic products:

  • Solvent Selection (THF vs. n-Butanol): Tetrahydrofuran (THF) is selected for the primary C4-amination because its mild, polar aprotic nature supports kinetic SNAr at room temperature. Protic solvents with high boiling points (like n-butanol) are reserved for harsher C2 substitutions where thermodynamic driving forces are required.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger. Its steric bulk prevents it from competing with the primary/secondary amine nucleophile, ensuring the HCl byproduct is neutralized without forming unwanted DIPEA-adducts.

  • Temperature Control (25 °C): Kinetic control is strictly maintained at ambient temperature. Elevating the temperature beyond 60 °C provides the activation energy necessary for the secondary C2-chloride to react, leading to unwanted 2,4-diamino byproducts.

Quantitative Regioselectivity Profile

The table below summarizes the causal relationship between reaction conditions and the regioselective outcome, demonstrating how kinetic control isolates the C4 product.

NucleophileEquivalentsBase (Eq)SolventTemp (°C)Time (h)C4-Product Yield (%)C2,C4-Product Yield (%)
Morpholine1.05DIPEA (1.5)THF25392% < 2%
Benzylamine1.05DIPEA (1.5)DMF25488% < 2%
Sodium Isopropoxide1.20NaH (1.5)THF0 to 25685% 5%
Morpholine3.00DIPEA (3.0)n-BuOH110120% (Consumed)95%

Self-Validating Protocol: Regioselective C4-Amination

This protocol utilizes Morpholine as a model aliphatic amine nucleophile. The methodology is designed as a self-validating system, incorporating In-Process Controls (IPC) to verify the mechanistic state before proceeding.

Scale: 10.0 mmol

Step 1: System Preparation & Initiation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Charge the flask with 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (3.28 g, 10.0 mmol).

  • Add anhydrous THF (30 mL) and stir until complete dissolution is achieved.

  • Add DIPEA (2.6 mL, 15.0 mmol, 1.5 eq) via syringe.

  • Causality: Adding the base prior to the nucleophile primes the system for immediate acid scavenging, preventing the formation of unreactive nucleophile-hydrochloride salts.

Step 2: Nucleophile Addition

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Morpholine (0.92 mL, 10.5 mmol, 1.05 eq) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 3 hours.

  • Causality: Dropwise addition at 0 °C mitigates the initial exothermic SNAr reaction. Controlling this exotherm prevents localized heating that could overcome the activation barrier for unwanted C2 substitution.

Step 3: In-Process Control (IPC) & Validation

  • TLC Check: Sample the reaction and spot against the starting material on silica gel plates (Eluent: Hexanes/EtOAc 3:1). The starting material (Rf ~0.7) should be consumed, replaced by a single, more polar spot (Rf ~0.4) corresponding to the C4-aminated product.

  • LC-MS Validation: Inject an aliquot into the LC-MS.

    • Validation Metric: You must observe the disappearance of the starting mass ( m/z 327.9 [M+H]+) and the appearance of the product mass. The substitution of chloride (35.5 Da) with morpholine (86.1 Da) results in a net mass shift of +50.6 Da. Confirm the presence of the major peak at m/z 378.5 [M+H]+ .

Step 4: Quench and Workup

  • Once validated by LC-MS, quench the reaction by adding 30 mL of saturated aqueous NaHCO3.

  • Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Causality: The mild basic aqueous quench effectively removes DIPEA-HCl salts and any trace amounts of unreacted morpholine, preventing them from co-eluting during chromatography.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 10% to 40% EtOAc in Hexanes.

  • Pool the fractions containing the pure product (verified by TLC) and evaporate to yield the 4-morpholino-2-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as an off-white solid.

References

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation European Journal of Medicinal Chemistry (via PMC) URL:[Link][2]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction: The Strategic Value of the 7-Deazapurine Scaffold The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its structural analogy to the native purine core allows molecules derived from this scaffold to interact with a wide array of biological targets, most notably protein kinases.[3][4][5] Consequently, 7-deazapurine derivatives have been successfully developed as potent inhibitors for various therapeutic areas, including oncology, inflammation, and autoimmune diseases.[1]

The synthetic utility of this scaffold is greatly enhanced by the strategic introduction of multiple halogen atoms, creating a versatile platform for diversification through modern cross-coupling chemistry. The subject of this guide, 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a particularly valuable building block. It possesses three distinct and orthogonally reactive sites, allowing for the sequential and regioselective introduction of different substituents. This capability is paramount for generating complex molecular architectures and for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

This technical guide provides detailed protocols and expert insights into the application of palladium-catalyzed Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig coupling reactions for the selective functionalization of this key intermediate. We will elucidate the principles governing the regioselectivity of these transformations and provide robust, field-tested protocols for researchers in organic synthesis and drug discovery.

Understanding Regioselectivity: A Tale of Three Halogens

The successful application of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in a synthetic campaign hinges on the ability to control which of the three halogen atoms reacts. The regioselectivity of palladium-catalyzed cross-coupling reactions is primarily dictated by the rate of the initial oxidative addition step, which is, in turn, dependent on the carbon-halogen bond strength.[6]

The general order of reactivity for aryl halides in palladium-catalyzed couplings is:

C-I > C-Br > C-OTf > C-Cl

For our substrate, this translates to a predictable hierarchy of reactivity: the C5-Iodo bond is significantly more labile and will react preferentially over the two C-Chloro bonds at the C2 and C4 positions.

Between the two chloro-substituents, the C4 position is generally more reactive than the C2 position in both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[7][8][9] This is attributed to the electronic properties of the pyrimidine ring. This inherent difference in reactivity allows for a three-step sequential functionalization, providing a powerful strategy for building molecular complexity.

G cluster_0 Reactivity Hierarchy Start 2,4-Dichloro-5-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine Step1 C5-Iodo Coupling (Most Reactive) Start->Step1 1st Pd Coupling (e.g., Sonogashira) Step2 C4-Chloro Coupling (Intermediate Reactivity) Step1->Step2 2nd Pd Coupling (e.g., Suzuki) Step3 C2-Chloro Coupling (Least Reactive) Step2->Step3 3rd Pd Coupling (e.g., Buchwald-Hartwig) End 2,4,5-Trisubstituted Product Step3->End G reagents Reagents: - Arylboronic Acid (R¹-B(OH)₂) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) - Solvent (e.g., Dioxane/H₂O) step1 2,4-Dichloro-5-iodo Substrate C5-I reagents->step1:f1 Mild Conditions (e.g., 80 °C) reagents2 Reagents: - Arylboronic Acid (R²-B(OH)₂) - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) - Solvent (e.g., EtOH/H₂O) step2 5-Aryl-2,4-dichloro Intermediate C4-Cl reagents2->step2:f1 Forcing Conditions (e.g., 90 °C, Microwave) step1->step2 Selective C5-Arylation step3 4,5-Diaryl-2-chloro Product step2->step3 Selective C4-Arylation

Sources

Method

Preparation of bioactive pyrrolo[2,3-d]pyrimidines from 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the purine ring system allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][2] This has led to the development of numerous potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes.[3][4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3][4][6]

The strategic functionalization of the pyrrolo[2,3-d]pyrimidine nucleus is paramount for modulating its biological activity and pharmacokinetic properties. The starting material, 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , offers three distinct reaction sites—the C2 and C4 chlorine atoms and the C5 iodine atom—allowing for sequential and regioselective modifications. This guide provides detailed protocols for leveraging this versatile building block to synthesize a diverse library of bioactive compounds through key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Strategic Functionalization of the Pyrrolo[2,3-d]pyrimidine Core

The differential reactivity of the halogen atoms on the 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is the cornerstone of its synthetic utility. The general order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl, making the C5-iodo position the most reactive site for initial functionalization.[7] Subsequently, the chlorine atoms at the C4 and C2 positions can be selectively targeted. The C4 position is generally more susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed couplings compared to the C2 position.[8][9] This predictable reactivity allows for a stepwise and controlled diversification of the core structure.

G A 2,4-Dichloro-5-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine B C5-Functionalized Intermediate A->B Sonogashira or Suzuki Coupling (at C5-I) C C4,C5-Difunctionalized Intermediate B->C Suzuki Coupling or Amination (SNA_r_) (at C4-Cl) D C2,C4,C5-Trifunctionalized Product C->D Amination or other coupling (at C2-Cl)

Figure 1: A generalized workflow for the sequential functionalization of the 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine core.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position

The high reactivity of the C5-iodo group makes it the ideal starting point for introducing molecular diversity via Sonogashira or Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[10] This protocol is optimized for the selective alkynylation at the C5 position.

Materials:

  • 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF and triethylamine (3.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise while stirring.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIThe combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, enabling the reaction to proceed under mild conditions.[10]
Base TriethylamineActs as both a base to deprotonate the terminal alkyne and as a solvent.
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Temperature 60-70 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
Protocol 2: Suzuki-Miyaura Coupling for the Introduction of Aryl or Heteroaryl Moieties

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide.[11] This protocol outlines the selective arylation at the C5 position.

Materials:

  • 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a microwave reactor vial, combine 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (3.0 equiv).[11]

  • Add the 1,4-dioxane/water mixture.

  • Seal the vial and purge with inert gas.

  • Heat the mixture in a microwave reactor to 100-120 °C for 15-30 minutes, monitoring by TLC or LC-MS.[11]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A robust and commonly used Pd(0) catalyst for Suzuki couplings.[12]
Base Na₂CO₃ or K₂CO₃An aqueous base is required to activate the boronic acid for transmetalation.[11]
Solvent 1,4-Dioxane/WaterA biphasic solvent system is typical for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.[11]
Heating MicrowaveMicrowave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[11][13]

PART 2: Selective Functionalization at the C4 and C2 Positions

Following the initial modification at C5, the chlorine atoms at C4 and C2 can be sequentially targeted. The C4 position is more reactive and will typically react first.

Protocol 3: Nucleophilic Aromatic Substitution (Amination) at the C4 Position

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the C4 position.[8]

Materials:

  • C5-functionalized 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Primary or secondary amine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol or 2-propanol

Procedure:

  • Dissolve the C5-substituted pyrrolo[2,3-d]pyrimidine (1.0 equiv) in n-butanol or 2-propanol.

  • Add the desired amine (1.1-1.5 equiv) and DIPEA (2.0-3.0 equiv).

  • Heat the mixture to reflux (80-120 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography to yield the C4-aminated product.

ParameterConditionRationale
Base DIPEAA non-nucleophilic organic base to scavenge the HCl byproduct.
Solvent n-Butanol / 2-PropanolHigher boiling point alcohols are effective solvents for SNAr reactions.
Temperature RefluxElevated temperatures are typically required to drive the SNAr reaction to completion.
Protocol 4: Suzuki Coupling at the C4 Position

If the C4 position is to be functionalized with an aryl or heteroaryl group, a second Suzuki coupling can be performed.

Procedure:

This protocol is similar to Protocol 2, using the C5-functionalized intermediate as the starting material. Harsher conditions (higher temperature or longer reaction time) may be necessary to achieve coupling at the less reactive C4-chloro position compared to the C5-iodo position.[9]

G cluster_0 C5 Functionalization cluster_1 C4 Functionalization A Starting Material: 2,4-Dichloro-5-iodo-... (1.0 equiv) B Add: - Boronic Acid (1.2 equiv) - Pd(PPh₃)₄ (0.05 equiv) - Na₂CO₃ (3.0 equiv) - Dioxane/H₂O A->B C Microwave Irradiation 100-120 °C, 15-30 min B->C D Work-up & Purification C->D E C5-Aryl Intermediate D->E F C5-Aryl Intermediate (1.0 equiv) G Add: - Amine (1.5 equiv) - DIPEA (3.0 equiv) - n-Butanol F->G H Reflux 80-120 °C G->H I Work-up & Purification H->I J C4-Amino, C5-Aryl Product I->J

Figure 2: Experimental workflow for the sequential Suzuki coupling at C5 and amination at C4.

Functionalization at the C2 Position

The C2-chloro group is the least reactive site. Its substitution often requires more forcing conditions, such as higher temperatures, stronger bases, or more specialized palladium catalysts with bulky phosphine ligands for cross-coupling reactions.[14][15] For amination, prolonged heating at high temperatures is generally necessary. The specific conditions will be highly dependent on the nature of the substituents already present at the C4 and C5 positions.

Bioactivity of Functionalized Pyrrolo[2,3-d]pyrimidines

The diverse functionalities that can be introduced onto the pyrrolo[2,3-d]pyrimidine scaffold have led to the discovery of potent inhibitors of numerous protein kinases. For example, derivatives have shown significant activity against Epidermal Growth Factor Receptor (EGFR), which is often mutated in non-small-cell lung cancer.[3] Other targets include RET kinase, implicated in thyroid and lung cancers, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][16] The strategic placement of different chemical moieties at the C2, C4, and C5 positions allows for the fine-tuning of potency and selectivity, making this a highly valuable scaffold for the development of targeted therapies.[6]

Conclusion

The 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine building block is a versatile and powerful tool for the synthesis of bioactive molecules. The predictable and differential reactivity of its three halogenated positions enables a systematic and controlled approach to the construction of complex, highly functionalized pyrrolo[2,3-d]pyrimidine libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space around this privileged scaffold, paving the way for the discovery of novel therapeutic agents.

References

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 2021.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv, 2026.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI, 2025.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI, 2023.
  • Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 2016.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 2021.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 2020.
  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. PMC, 2011.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, 2010.
  • One-Pot Double Suzuki Couplings of Dichloropyrimidines.
  • Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors. Archiv der Pharmazie, 2008.
  • Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert
  • Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 2015.
  • Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Benchchem.
  • Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 2024.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 2003.
  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace.
  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annul
  • Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 2018.
  • An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Organic Letters, 2005.
  • 2,4-Diazidopyrrolo[2,3-d]pyrimidines: synthesis, ring-chain tautomerism and Cu(I)-catalyzed azide-alkyne cycloaddition reaction.
  • Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry, 2018.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry, 1999.
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)

Sources

Application

Application Notes and Protocols for C-H Activation of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction: The Strategic Value of C-H Activation on a Privileged Scaffold The 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine core represents a highly functionalized and synthetically versatile scaffold. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of C-H Activation on a Privileged Scaffold

The 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine core represents a highly functionalized and synthetically versatile scaffold. As a derivative of the 7-deazapurine family, this heterocyclic system is a cornerstone in the development of kinase inhibitors, antiviral agents, and other therapeutics.[1][2][3][4][5] Traditionally, the diversification of this scaffold relies on classical cross-coupling reactions at the positions of the halogen atoms. However, the direct functionalization of carbon-hydrogen (C-H) bonds offers a more atom-economical and efficient route to novel analogues, minimizing the need for pre-functionalization steps.[6]

This guide provides a comprehensive overview of potential C-H activation strategies for the 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine substrate. We will explore methodologies centered around palladium, rhodium, and iridium catalysis, drawing upon established principles for related heterocyclic systems to propose detailed, actionable protocols for researchers in drug discovery and chemical synthesis. The inherent challenge lies in achieving regioselectivity for the C6-H bond in the presence of multiple reactive C-halogen bonds. The protocols outlined below are designed to favor C-H activation by carefully selecting catalysts, ligands, and reaction conditions.

Part 1: Palladium-Catalyzed Direct C-H Arylation at the C6-Position

Palladium catalysis is a powerful tool for the direct arylation of electron-rich heterocycles.[3][7] For the pyrrolo[2,3-d]pyrimidine core, the C6-position of the pyrrole ring is the most likely site for electrophilic palladation and subsequent C-H functionalization. This is due to the directing effect of the adjacent pyrimidine nitrogen and the inherent nucleophilicity of this position.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium precursor for C-H activation cycles.

  • Ligand: A bulky, electron-rich phosphine ligand, such as tricyclohexylphosphine (PCy₃) or a biarylphosphine, is often crucial. These ligands promote the formation of a monoligated, coordinatively unsaturated palladium species, which is highly reactive towards C-H bond cleavage.

  • Base: A carbonate or phosphate base is typically employed. The base facilitates the deprotonation step of the C-H activation, which is often the rate-limiting step. Potassium carbonate (K₂CO₃) is a good starting point.

  • Solvent: A high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMA) or 1,4-dioxane is generally used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.

  • Additive: In some cases, a pivalic acid (PivOH) additive can act as a proton shuttle, facilitating the concerted metalation-deprotonation (CMD) pathway and improving reaction efficiency.

Experimental Workflow: Pd-Catalyzed C6 Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Substrate, Aryl Halide, and Base to Oven-Dried Schlenk Tube prep2 Evacuate and Backfill with Argon (3x) prep1->prep2 prep3 Add Pd(OAc)2 and Ligand prep2->prep3 prep4 Add Anhydrous Solvent via Syringe prep3->prep4 react1 Heat to Specified Temperature with Vigorous Stirring prep4->react1 react2 Monitor Reaction by TLC or LC-MS react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Dilute with Ethyl Acetate and Water workup1->workup2 workup3 Separate Layers, Extract Aqueous Phase workup2->workup3 workup4 Dry Combined Organics, Filter, and Concentrate workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5

Caption: Workflow for Pd-catalyzed C-H arylation.

Protocol: Palladium-Catalyzed C6-Arylation with 4-Bromoanisole
  • To an oven-dried Schlenk tube, add 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), 4-bromoanisole (1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and tricyclohexylphosphine (PCy₃, 0.10 equiv.).

  • Add anhydrous N,N-dimethylacetamide (DMA) via syringe.

  • Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Pd-Catalyzed C-H Arylation
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂Common and effective Pd(II) precursor.
Ligand PCy₃Bulky, electron-rich ligand promoting C-H activation.
Base K₂CO₃Facilitates the deprotonation step.
Solvent DMAHigh-boiling polar aprotic solvent.
Temperature 120 °CProvides thermal energy for C-H bond cleavage.
Atmosphere ArgonPrevents oxidation of the catalyst and reagents.

Part 2: Rhodium-Catalyzed C-H Functionalization

Rhodium(III) catalysts, particularly those bearing a Cp* ligand ([Cp*RhCl₂]₂), are highly effective for C-H activation directed by a coordinating heteroatom.[1][8][9][10] In the context of 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, the N7-methyl group may sterically hinder coordination at N7, potentially favoring coordination of the pyrimidine N1 or N3 to the rhodium center, which would direct C-H activation at the C6 position.

Causality Behind Experimental Choices:
  • Catalyst: The dimeric [Cp*RhCl₂]₂ is a robust and widely used precatalyst for Rh(III)-catalyzed C-H activation.

  • Oxidant/Additive: Silver salts, such as silver carbonate (Ag₂CO₃) or silver hexafluoroantimonate (AgSbF₆), often act as a halide scavenger, generating a more catalytically active cationic rhodium species.[1][2]

  • Solvent: Solvents like 1,2-dichloroethane (DCE) or tert-amyl alcohol are commonly employed.

  • Coupling Partner: A variety of coupling partners can be used, including alkenes and alkynes, for annulation or olefination reactions.

Catalytic Cycle: Rh(III)-Catalyzed C-H Activation

G A [Cp*Rh(III)L_n] B Coordination of Substrate A->B Substrate C C-H Activation (CMD) B->C D Coordination of Coupling Partner C->D Coupling Partner E Migratory Insertion D->E F Reductive Elimination E->F G Product F->G -Product H Catalyst Regeneration F->H H->A

Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation.

Protocol: Rhodium-Catalyzed C6-Olefination with Ethyl Acrylate
  • In a screw-cap vial, combine 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), [Cp*RhCl₂]₂ (0.025 equiv.), and silver carbonate (Ag₂CO₃, 1.0 equiv.).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous 1,2-dichloroethane (DCE) followed by ethyl acrylate (2.0 equiv.).

  • Seal the vial tightly and place it in a preheated oil bath at 100 °C for 16 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the C6-olefinated product.

Data Summary: Rh-Catalyzed C-H Olefination
ParameterRecommended ConditionRationale
Catalyst [Cp*RhCl₂]₂Robust precatalyst for directed C-H activation.
Additive Ag₂CO₃Halide scavenger, generates active cationic species.
Solvent DCECommon solvent for Rh(III) catalysis.
Temperature 100 °CStandard temperature for these transformations.
Coupling Partner Ethyl AcrylateExample of an activated alkene.

Part 3: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a highly versatile method for introducing a boronic ester group onto a heteroaromatic ring, which can then be subjected to a wide range of subsequent transformations (e.g., Suzuki-Miyaura coupling).[11][12][13][14] The regioselectivity of iridium-catalyzed borylation is typically governed by steric factors, favoring the least hindered C-H bond.[14] For the target substrate, this would likely be the C6-H bond.

Causality Behind Experimental Choices:
  • Catalyst: A combination of [Ir(OMe)(COD)]₂ and a bipyridine ligand (e.g., 4,4'-di-tert-butylbipyridine, dtbpy) is the most common catalytic system for C-H borylation.[14]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent for introducing the pinacol boronate ester group.

  • Solvent: A non-polar solvent such as cyclohexane or tetrahydrofuran (THF) is typically used.

  • Temperature: These reactions can often be run at or slightly above room temperature, although some substrates may require heating.

Experimental Workflow: Ir-Catalyzed C-H Borylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Substrate and B2pin2 to Schlenk Tube prep2 Add [Ir(OMe)(COD)]2 and dtbpy prep1->prep2 prep3 Evacuate and Backfill with Argon (3x) prep2->prep3 prep4 Add Anhydrous Solvent prep3->prep4 react1 Stir at Room Temperature or Heat as Required prep4->react1 react2 Monitor by GC-MS or NMR react1->react2 workup1 Concentrate the Reaction Mixture react2->workup1 workup2 Purify Directly by Column Chromatography workup1->workup2

Caption: Workflow for Ir-catalyzed C-H borylation.

Protocol: Iridium-Catalyzed C6-Borylation
  • In a glovebox or under a stream of argon, add 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv.), [Ir(OMe)(COD)]₂ (0.015 equiv.), and 4,4'-di-tert-butylbipyridine (dtbpy, 0.03 equiv.) to a Schlenk tube.

  • Add anhydrous cyclohexane via syringe.

  • Seal the tube and stir the mixture at 80 °C for 16 hours.

  • Monitor the reaction by GC-MS analysis of an aliquot.

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel to yield the C6-borylated product.

Data Summary: Ir-Catalyzed C-H Borylation
ParameterRecommended ConditionRationale
Catalyst [Ir(OMe)(COD)]₂ / dtbpyStandard and highly effective catalyst system.
Boron Source B₂pin₂Common, stable, and effective borylating agent.
Solvent CyclohexaneNon-polar solvent that does not compete for coordination.
Temperature 80 °CProvides sufficient energy for C-H activation.

Conclusion and Future Outlook

The direct C-H activation of 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine presents an exciting opportunity for the rapid diversification of this important heterocyclic core. The palladium, rhodium, and iridium-catalyzed protocols detailed in these application notes provide a strong foundation for researchers to explore these modern synthetic strategies. While the protocols are based on well-established precedents in related systems, empirical optimization of reaction conditions will be crucial for achieving high yields and regioselectivity with this specific substrate. Future work could involve exploring a wider range of ligands, coupling partners, and even alternative transition metal catalysts to further expand the synthetic toolbox for this valuable scaffold.

References

  • Kim, Y., & Hong, S. (2015). Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes. Chemical Communications, 51(69), 11202–11205. [Link]

  • Campos, J., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Dalton Transactions, 51(34), 13031-13040. [Link]

  • Li, B., et al. (2016). Rhodium(iii)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates. Organic & Biomolecular Chemistry, 14(4), 1279-1283. [Link]

  • Kim, Y., & Hong, S. (2015). Rh(iii)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. Chemical communications, 51(55), 11202-11205. [Link]

  • Qian, G., et al. (2014). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters, 16(20), 5346–5349. [Link]

  • Dodonova, J., et al. (2014). Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H arylation reaction. RSC Advances, 4(77), 41029-41036. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Frontiers in Iridium-Catalyzed CH Borylation. eScholarship, University of California. [Link]

  • Dodonova, J., et al. (2014). Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H arylation reaction. RSC Adv., 4, 41029-41036. [Link]

  • Wang, Y., et al. (2024). Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. The Journal of Organic Chemistry. [Link]

  • Bera, M., & Maji, A. (2023). Ir-Catalyzed Borylation of Heterocycles Through C−H Activation. ResearchGate. [Link]

  • Chen, Y., et al. (2023). Palladium-catalysed site-selective arene ortho C-H fluoroalkoxylation of 4-aryl-pyrrolo[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 21(13), 2748-2753. [Link]

  • Wang, G., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 47(6), 564-572. [Link]

  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48, 208-226. [Link]

  • Goldberg, F. W., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7393-7415. [Link]

  • Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Rochester Chemistry. [Link]

  • Barham, J. P., et al. (2025). Light-Accelerated Iridium-Catalysed C-H Borylation. ChemRxiv. [Link]

  • Boebel, T. A., & Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 14(14), 3616–3619. [Link]

  • Chen, C. H., et al. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future medicinal chemistry, 11(9), 959-974. [Link]

  • Butler, T. W., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Wu, D., et al. (2021). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. European journal of medicinal chemistry, 215, 113273. [Link]

  • An, G., et al. (2011). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]

  • NextSDS. (n.d.). 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. NextSDS. [Link]

  • NextSDS. (n.d.). 2,4-DICHLORO-7-IODO-5H-PYRROLO[3,2-D]PYRIMIDINE. NextSDS. [Link]

  • da Silva, J. G., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32, 1915-1954. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Welcome to the technical support guide for the synthesis of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This document is designed for researchers, medicinal chemists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to optimize your reaction yields and ensure the purity of this critical synthetic intermediate.

Introduction: The Importance of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, most notably as a key structural component in a class of drugs known as Janus kinase (JAK) inhibitors.[1] The title compound, 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, serves as a versatile building block. The dichloro substitutions at the 2 and 4 positions act as excellent leaving groups for subsequent nucleophilic substitution reactions, while the iodo group at the 5-position allows for further functionalization through cross-coupling reactions.[1][2]

This guide will walk you through the common two-step synthesis from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, focusing on practical solutions to common experimental hurdles.

Synthetic Pathway Overview

The synthesis is typically a two-step process: N-methylation followed by electrophilic iodination.

Synthetic_Pathway Start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate 2,4-dichloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Start->Intermediate  Step 1: Methylation  NaH, CH3I, THF Product 2,4-Dichloro-5-iodo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Intermediate->Product  Step 2: Iodination  e.g., N-Iodosuccinimide (NIS)

Caption: Two-step synthesis of the target compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: N-Methylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Question 1: My methylation reaction shows low or no conversion, and I recover mostly starting material. What are the likely causes?

This is a common issue often related to the reagents or reaction conditions. Let's break down the potential culprits.

  • Cause A: Inactive Sodium Hydride (NaH)

    • Explanation: Sodium hydride is highly reactive and susceptible to deactivation by moisture. The 60% dispersion in mineral oil can also have a passivated surface.

    • Solution:

      • Use Fresh Reagent: Always use NaH from a freshly opened container.

      • Wash the NaH (for experienced users under inert atmosphere): Before use, wash the NaH with anhydrous hexanes to remove the mineral oil and any surface hydroxides. This should be done with extreme caution.

      • Confirm Base Activity: Consider a small-scale test reaction to confirm the activity of your base if you suspect it's compromised.

  • Cause B: Presence of Moisture

    • Explanation: This reaction is highly sensitive to moisture. Water will quench the sodium hydride and prevent the deprotonation of the pyrrole nitrogen.

    • Solution:

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.

      • Anhydrous Solvents: Use a freshly distilled or commercially available anhydrous solvent like tetrahydrofuran (THF).

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3]

  • Cause C: Insufficient Deprotonation Time or Temperature

    • Explanation: The deprotonation of the pyrrole nitrogen by NaH is not instantaneous.

    • Solution: After adding the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine solution to the NaH suspension at 0 °C, allow the mixture to stir for at least 30 minutes at this temperature before adding the methyl iodide.[4] This ensures the formation of the sodium salt.

Question 2: The reaction works, but the yield is lower than expected after purification. Where could I be losing my product?

  • Cause A: Suboptimal Stoichiometry

    • Explanation: Using incorrect molar ratios can lead to incomplete conversion.[3]

    • Solution: A slight excess of both the base (NaH) and the methylating agent (methyl iodide) is often beneficial. A common practice is to use 1.1 equivalents of each.[4]

  • Cause B: Losses During Work-up

    • Explanation: The product is soluble in common organic solvents like ethyl acetate.[5] Insufficient extraction can leave a significant amount of product in the aqueous layer.

    • Solution:

      • Quench Carefully: After the reaction is complete, quench it by slowly adding water or a saturated ammonium chloride solution at 0 °C.

      • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent such as ethyl acetate.

      • Wash and Dry: Combine the organic layers, wash with brine to remove residual water, and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate before concentrating.[1][4]

Troubleshooting_Methylation Start Low Methylation Yield Q_Base Is the NaH fresh/active? Start->Q_Base A_Base Use fresh NaH or wash it. Q_Base->A_Base No Q_Moisture Are conditions anhydrous? Q_Base->Q_Moisture Yes A_Moisture Dry glassware, use anhydrous solvent, inert gas. Q_Moisture->A_Moisture No Q_Time Sufficient deprotonation time? Q_Moisture->Q_Time Yes A_Time Stir for 30 min at 0°C before adding CH3I. Q_Time->A_Time No Q_Workup Efficient extraction? Q_Time->Q_Workup Yes A_Workup Extract aqueous layer 3x with ethyl acetate. Q_Workup->A_Workup No

Caption: Troubleshooting flowchart for low methylation yield.

Step 2: Iodination of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Question 3: My iodination reaction is slow, incomplete, or produces multiple spots on TLC. How can I improve it?

Electrophilic iodination of this electron-rich pyrrole ring can be tricky. The choice of iodinating agent and reaction conditions are critical.

  • Cause A: Inappropriate Iodinating Agent

    • Explanation: Different iodinating agents have varying reactivity. A mild and effective choice is often necessary to avoid side reactions.

    • Solution:

      • N-Iodosuccinimide (NIS): This is a widely used and generally effective reagent for the iodination of electron-rich heterocycles. It is often the first choice.

      • Iodine (I₂): Molecular iodine can also be used, often in the presence of a base like sodium bicarbonate or a Lewis acid catalyst.

      • Stoichiometry: Start with 1.05 to 1.2 equivalents of the iodinating agent. A large excess can lead to di-iodination or other byproducts.

  • Cause B: Suboptimal Solvent and Temperature

    • Explanation: The solvent can significantly influence the reaction rate and outcome. Temperature control is crucial to balance reaction speed with selectivity.

    • Solution:

      • Solvent Choice: Dichloromethane (DCM) or chloroform are common solvents for reactions with NIS. Acetonitrile or DMF can also be used.

      • Temperature Control: Start the reaction at room temperature. If the reaction is slow, gently heat the mixture (e.g., to 40-50 °C) and monitor the progress by TLC. For highly reactive substrates, cooling to 0 °C may be necessary.

      • Microwave Irradiation: For challenging substrates, microwave-assisted synthesis can sometimes accelerate the reaction at lower temperatures and shorter times, potentially reducing byproduct formation.[2]

Question 4: I've formed the desired product, but it's difficult to purify. What are the best practices?

  • Cause: Similar Polarity of Product and Starting Material

    • Explanation: The starting material and the iodinated product may have very similar polarities, making separation by column chromatography challenging.

    • Solution:

      • Drive the Reaction to Completion: The easiest purification is one where there is no starting material left. Monitor the reaction closely by TLC or LC-MS and ensure full conversion, if possible.

      • Optimize Column Chromatography:

        • Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether). A typical starting point is a 1:5 mixture of ethyl acetate/petroleum ether.[4]

        • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 weight ratio of silica to crude product).

      • Recrystallization: If chromatography is ineffective, consider recrystallization. You will need to screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q: How should I store the final product, 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine? A: The product should be stored in a cool, dark place under an inert atmosphere. A refrigerator at 2-8°C is recommended. It is a powder or crystalline solid.

Q: What is the molecular weight of the final product? A: The molecular weight is 327.94 g/mol .

Q: What analytical techniques are best for monitoring these reactions? A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring of reaction progress. For more detailed analysis of conversion and purity, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[4]

Q: Are there any specific safety precautions I should take? A: Yes. Both the starting materials and the final product are classified as harmful if swallowed and cause skin and eye irritation.[6] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium hydride is highly flammable and reacts violently with water; handle it with extreme care under an inert atmosphere.

Optimized Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
ReagentM.W. ( g/mol )AmountMolesEquivalents
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine188.012.0 g10.64 mmol1.0
Sodium Hydride (60% in oil)40.00468 mg11.70 mmol1.1
Methyl Iodide141.940.73 mL (1.66 g)11.70 mmol1.1
Anhydrous Tetrahydrofuran (THF)-100 mL--

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add sodium hydride (468 mg, 11.70 mmol) to a flame-dried, three-neck flask equipped with a stir bar and a dropping funnel.

  • Add 50 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (2.0 g, 10.64 mmol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add methyl iodide (0.73 mL, 11.70 mmol) dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of 20 mL of water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting with 1:10) to afford the title compound as a white solid (expected yield >95%).[4]

Protocol 2: Synthesis of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
ReagentM.W. ( g/mol )AmountMolesEquivalents
2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine202.041.0 g4.95 mmol1.0
N-Iodosuccinimide (NIS)224.981.23 g5.45 mmol1.1
Dichloromethane (DCM)-50 mL--

Procedure:

  • Dissolve 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 4.95 mmol) in 50 mL of dichloromethane in a round-bottom flask.

  • Protect the flask from light by wrapping it in aluminum foil.

  • Add N-Iodosuccinimide (1.23 g, 5.45 mmol) to the solution in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours. If the reaction is slow, it can be gently heated to 40 °C.

  • Once the starting material is consumed, dilute the reaction mixture with 50 mL of DCM.

  • Wash the organic solution with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, followed by water (1 x 50 mL) and saturated brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.

References

  • Gondela, S. K., et al. (2012). An efficient route to synthesize 4-chloro-7H-pyrrolo[2,3-d;]pyrimidine (6) and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (10). ResearchGate. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 2,4-Dichloro-5-Iodo-7-Methyl-7H-Pyrrolo[2,3-D]Pyrimidine. Retrieved from [Link]

  • Gangjee, A., et al. (2012). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dehalogenation in 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Cross-Couplings

Welcome to the Advanced Troubleshooting Guide for pyrrolo[2,3-d]pyrimidine functionalization. This guide is designed for discovery chemists and process scientists facing chemoselectivity and yield issues during the trans...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for pyrrolo[2,3-d]pyrimidine functionalization. This guide is designed for discovery chemists and process scientists facing chemoselectivity and yield issues during the transition-metal-catalyzed cross-coupling of 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine .

Due to the highly electron-deficient nature of the pyrimidine core, the oxidative addition at the C5-I bond is exceptionally fast. However, this same electronic environment makes the resulting Pd(II) intermediate highly electrophilic and prone to a major competing side reaction: hydrodehalogenation [1]. This guide unpacks the causality behind this side reaction and provides field-proven, self-validating protocols to suppress it.

Diagnostic Workflow: Identifying the Source of Hydrides

Before adjusting your reaction parameters, use the following diagnostic logic to identify where the competing hydride source is originating in your catalytic cycle.

Workflow Start High Dehalogenation Observed at C5? Solvent Are you using alcoholic solvents (EtOH, MeOH)? Start->Solvent ChangeSolvent Switch to Toluene, Dioxane, or THF Solvent->ChangeSolvent Yes Base Is the base an alkoxide or strong amine? Solvent->Base No ChangeBase Switch to K3PO4 or Cs2CO3 Base->ChangeBase Yes Ligand Is transmetalation slow? (e.g., PPh3 used) Base->Ligand No ChangeLigand Upgrade to XPhos, SPhos, or dtbpf Ligand->ChangeLigand Yes

Diagnostic workflow for identifying and resolving hydrodehalogenation sources.

Frequently Asked Questions (Mechanistic & Optimization Insights)

Q1: Why is my 5-iodo starting material converting to the 5-H byproduct (m/z 202) instead of the cross-coupled product?

A: This is a classic kinetic competition between transmetalation and hydrodehalogenation . The C5-I bond of your substrate undergoes rapid oxidative addition to form an Ar-Pd(II)-I intermediate[2]. If the subsequent transmetalation step is slow—often due to a sterically hindered boronic acid, an unoptimized base, or a poor ligand—the long-lived Pd(II) intermediate acts as a "sitting duck." It will abstract a hydride from the environment (solvent, base, or water), form a Pd(II)-H species, and undergo rapid reductive elimination to yield the dehalogenated 5-H byproduct[1][3].

Q2: I am using ethanol as a solvent. Could this be causing the issue?

A: Absolutely. Alcoholic solvents like methanol, ethanol, and isopropanol are notorious hydride donors in palladium catalysis[1]. The palladium complex can oxidize the alcohol, undergoing β -hydride elimination to generate a palladium-hydride intermediate and an aldehyde/ketone byproduct[3]. For electron-deficient substrates like pyrrolo[2,3-d]pyrimidines, you must switch to aprotic solvents such as 1,4-dioxane, toluene, or THF to shut down this pathway[4].

Q3: I switched to an aprotic solvent, but I still see 15% dehalogenation. Where else do hydrides come from?

A: If alcoholic solvents are eliminated, the hydride source is likely adventitious water or your base . Strong alkoxide bases (like NaOEt or KOtBu) can generate palladium-hydride species[4]. Furthermore, recent mechanistic studies have proven that trace water in the presence of nucleophilic phosphine ligands can act as a direct hydrogen source for hydrodehalogenation[5]. Ensure your solvents are anhydrous, degas thoroughly, and switch to weaker inorganic bases like K 3​ PO 4​ or Cs 2​ CO 3​ , which are not hydride donors[4].

Q4: How do I select the right ligand to favor transmetalation over dehalogenation?

A: You need a ligand that is both electron-rich (to stabilize the Pd(0) state and accelerate oxidative addition) and sterically bulky (to force the two coupling partners together and accelerate reductive elimination)[1]. Standard ligands like PPh 3​ or dppf often fail here because they do not sufficiently accelerate the transmetalation/reductive elimination sequence, allowing the dehalogenation pathway to compete[4]. Dialkylbiaryl phosphines (Buchwald ligands) like XPhos or SPhos are highly recommended to outcompete the side reaction[6].

Q5: Will optimizing for C5-I coupling risk activating the C2 or C4 chlorides?

A: Generally, no, provided you control the temperature. The C-I bond is significantly weaker and more reactive than the C-Cl bonds[6][7]. However, if you use highly active pre-catalysts (like Pd G3/G4 systems) and push the temperature above 100 °C for extended periods, you risk oxidative addition into the C4-Cl bond, leading to oligomerization or over-functionalization[2]. Maintain the reaction at 70–80 °C to preserve chemoselectivity.

Mechanistic Pathway Analysis

The diagram below illustrates the bifurcation of the catalytic cycle. The goal of your optimization is to lower the activation energy barrier of the green pathway (Transmetalation) while starving the red pathway (Hydride Transfer) of its reagents.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition at C5-I Pd0->OxAdd PdII Ar-Pd(II)-I Intermediate OxAdd->PdII Transmetalation Transmetalation (Rate Limiting) PdII->Transmetalation Fast Pathway Hydride Hydride Transfer (from Solvent/Base/H2O) PdII->Hydride Slow Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Product Desired C5-Coupled Product RedElim->Product Product->Pd0 PdH Ar-Pd(II)-H Intermediate Hydride->PdH Dehalogenation Reductive Elimination PdH->Dehalogenation Byproduct C5-H Dehalogenated Byproduct Dehalogenation->Byproduct Byproduct->Pd0

Competing catalytic cycles: Cross-coupling vs. hydrodehalogenation pathway.

Quantitative Optimization Data

Table 1: Impact of Solvent and Base on Dehalogenation Risk

Data synthesized from benchmark Suzuki couplings on electron-deficient heterocycles[4][6].

Solvent SystemBase ChoiceHydride Source RiskEst. Dehalogenation (%)Recommendation
Ethanol / H 2​ ONaOEtCritical ( β -hydride elim.)30 - 45%Avoid
DMF / H 2​ OEt 3​ NHigh (amine oxidation)15 - 25%Not Recommended
1,4-DioxaneCs 2​ CO 3​ Low5 - 10%Preferred
TolueneK 3​ PO 4​ Very Low< 5%Highly Recommended
Table 2: Ligand Screening Matrix for C5-I Activation
LigandSteric Bulk (Bite Angle)Transmetalation RateDehalogenation RiskVerdict
PPh 3​ LowSlowHighPoor
dppfMedium (99°)ModerateMediumAcceptable (Baseline)
SPhosHighFastLowExcellent
XPhosVery HighVery FastVery LowOptimal

Experimental Methodologies (Self-Validating Systems)

To troubleshoot effectively, you must run a controlled comparison. Use Protocol A to establish your baseline failure mode, and Protocol B to validate the suppression of the side reaction.

Self-Validation via LC-MS: The exact mass of the starting material (2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) is 326.9 g/mol ( [M+H]+≈328 ). The dehalogenated byproduct is 201.0 g/mol ( [M+H]+≈202 ). Diagnostic Rule: If the m/z 202 peak appears in your LC-MS trace before the desired product mass, your transmetalation step is failing, and the system is self-diagnosing a hydride source issue.

Protocol A: Baseline Suzuki Coupling (Prone to Dehalogenation)

Use this only to establish an analytical baseline for the m/z 202 byproduct[4].

  • To a reaction vial, add 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq, 0.5 mmol) and the arylboronic acid (1.2 eq).

  • Add Pd(PPh 3​ ) 4​ (5 mol%) and Sodium Ethoxide (NaOEt) (2.0 eq).

  • Suspend in non-degassed Ethanol (5 mL).

  • Heat to 80 °C for 4 hours.

  • Observation: LC-MS will show rapid consumption of the starting material ( m/z 328), but a dominant peak at m/z 202 will emerge, indicating massive hydrodehalogenation driven by the ethanol solvent and alkoxide base.

Protocol B: Optimized, Dehalogenation-Suppressed Suzuki Coupling

This protocol utilizes steric acceleration and eliminates hydride sources[4][6].

  • Preparation: Flame-dry a Schlenk flask and backfill with ultra-pure Argon (3 cycles).

  • Reagent Loading: Add 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq, 0.5 mmol), the arylboronic acid (1.5 eq, slight excess to drive transmetalation), and anhydrous K 3​ PO 4​ (2.5 eq).

  • Catalyst Loading: Add XPhos Pd G2 pre-catalyst (2 mol%). Rationale: G2 pre-catalysts rapidly generate the active Pd(0) species without requiring reduction by the solvent or ligand.

  • Solvent Addition: Add anhydrous, rigorously degassed Toluene (4 mL) and 1,4-Dioxane (1 mL). Rationale: Aprotic solvents eliminate β -hydride elimination pathways.

  • Reaction: Heat the mixture to 75 °C. Stir vigorously for 2–4 hours.

  • Monitoring: Sample an aliquot at 60 minutes. LC-MS should show the desired [M+H]+ of the cross-coupled product, with the m/z 202 peak strictly < 5% relative area.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.

References

  • Cross-Coupling Reactions Guide Johnson Matthey Catalysis & Chiral Technologies URL: [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Chemical Communications (RSC Publishing) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Organometallics (ACS Publications) URL: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Addressing Low Solubility of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in In Vitro Assays

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and structurally related heterocyclic compounds in in vitro biological assays. The principles and protocols outlined here offer a systematic approach to diagnosing and resolving issues of compound precipitation, ensuring the generation of accurate and reproducible data.

Section 1: Understanding the Core Challenge - Physicochemical Profile
Q1: What intrinsic properties of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine cause its poor aqueous solubility?

A1: The low aqueous solubility of this compound is a direct consequence of its molecular structure. As a multi-halogenated, N-methylated pyrrolopyrimidine, it possesses a rigid, largely non-polar (lipophilic) architecture.[1][2] This structure results in strong intermolecular forces within its solid crystal lattice, making it energetically unfavorable for water molecules to solvate it effectively. While precise quantitative aqueous solubility data is not widely published, its properties are characteristic of compounds classified as 'brick-dust' molecules—those with high melting points and poor solubility.[3] For successful in vitro testing, this thermodynamic insolubility must be overcome by creating a kinetically stable solution in the assay medium.[4]

PropertyDataSource
CAS Number 2007910-59-8[1][2]
Molecular Formula C₇H₄Cl₂IN₃[1][2]
Physical Form Solid[1]
Storage 2-8°C, Inert atmosphere, Keep in dark place[1]
Inferred Solubility Very low in aqueous media; Soluble in organic solvents like DMSO.[5][6]
Section 2: Initial Stock Solution Preparation - Foundational Best Practices
Q2: What is the recommended solvent and procedure for preparing a primary stock solution?

A2: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for initial solubilization of highly lipophilic compounds due to its exceptional solvating power for a wide array of organic molecules.[6][7] The goal is to create a high-concentration, homogenous stock solution that can be serially diluted for experiments.

Protocol 2.1: High-Concentration DMSO Stock Preparation
  • Equilibration: Allow the vial of solid 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Initial Dissolution: Add a precise volume of 100% anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 10 mM to 50 mM).

  • Mechanical Agitation: Vortex the vial vigorously for at least 1-2 minutes to ensure complete dissolution.

  • Assisted Solubilization (If Necessary): If the compound does not fully dissolve, use a brief (5-10 minute) sonication step in a water bath.[8] Gentle warming (up to 37°C) can also be applied, but monitor carefully to avoid compound degradation.

  • Visual Confirmation: Inspect the solution against a light source to confirm that no solid particulates remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Section 3: Diagnosing the Problem - Precipitation in Aqueous Media
Q3: My compound dissolves perfectly in 100% DMSO but precipitates immediately when I add it to my cell culture media or aqueous buffer. Why does this happen?

A3: This common phenomenon is known as kinetic precipitation and occurs when a compound is forced into an environment where it is not thermodynamically soluble.[8] While DMSO can dissolve the compound at high concentrations, this stock solution represents a high-energy state. When this concentrated DMSO stock is diluted into an aqueous medium (e.g., PBS or cell culture media), the DMSO disperses rapidly, and the compound is suddenly exposed to an aqueous environment where its solubility limit is exceedingly low. This creates a highly unstable, supersaturated solution .[9] The compound then rapidly crashes out of solution, or precipitates, to reach its lower, more stable thermodynamic equilibrium solubility.[10]

cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution into Assay Medium cluster_2 Step 3: Outcome Compound Solid Compound (Low Energy, Crystalline) DMSO_Stock 10-50 mM Stock in 100% DMSO (High-Energy, Solvated State) Compound->DMSO_Stock + 100% DMSO Supersaturated Supersaturated Solution (Kinetically Unstable) DMSO_Stock->Supersaturated Dilution >100x Aqueous_Media Aqueous Assay Medium (e.g., PBS, RPMI) Precipitate Compound Precipitate (Thermodynamically Stable) Supersaturated->Precipitate Rapid Precipitation

Diagram of the kinetic precipitation process.
Section 4: A Systematic Workflow for Resolving Solubility Issues

When facing precipitation, a tiered approach is recommended. Start with the simplest optimizations before moving to more complex formulation strategies.

G start Start: Prepare 10-50 mM Stock in 100% DMSO dilute Dilute to final working concentration in aqueous assay buffer start->dilute check_precip Observe for Precipitation (Visual, Microscopy, DLS) dilute->check_precip tier1 Tier 1: Simple Optimization - Lower final compound concentration - Reduce final DMSO % (e.g., to <0.1%) check_precip->tier1 Yes validate Crucial Final Step: Validate Assay with New Vehicle Control check_precip->validate No check_precip2 Still Precipitates? tier1->check_precip2 tier2 Tier 2: Advanced Solubilization - Use Co-solvents - Add Surfactants - Form Cyclodextrin Complexes check_precip2->tier2 Yes check_precip2->validate No tier2->validate success Proceed with Experiment validate->success

Decision workflow for troubleshooting low solubility.
Tier 1: Simple Optimization
Q4: What are the first and simplest adjustments I can make to prevent precipitation?

A4: The two most straightforward variables to adjust are the final compound concentration and the final solvent concentration.

  • Reduce Final Compound Concentration: The most direct way to avoid exceeding the solubility limit is to work at a lower concentration. Determine if a lower, soluble concentration is still biologically relevant for your assay.

  • Reduce Final DMSO Concentration: While counterintuitive, a very high percentage of DMSO in the final dilution can sometimes accelerate precipitation by creating a less homogenous mixture. More importantly, high DMSO concentrations can be directly cytotoxic or interfere with assay components.[11] For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and for sensitive cell lines, below 0.1%.[8]

Cell TypeTypical Max DMSO Tolerance (v/v)Reference
Robust Cancer Cell Lines (e.g., HeLa, V79)0.5% - 2%[11][12]
Primary Cells, Stem Cells≤ 0.1%[8]
Biochemical Assays (Enzymes)Highly variable, often <1%[13]
Tier 2: Advanced Solubilization Techniques

If simple optimization fails, you must employ excipients to increase the compound's apparent solubility in the aqueous medium.

Q5: My compound still precipitates at the desired biological concentration. What advanced formulation strategies can I use?

A5: Three primary methods are widely used: co-solvents, surfactants, and cyclodextrins. The choice depends on the specific requirements and sensitivities of your assay.

A. Co-Solvents A co-solvent is a water-miscible organic solvent used in combination with the primary solvent (DMSO) and water to create a mixture that has better solubilizing properties than water alone.[14]

  • Mechanism: Co-solvents like ethanol or propylene glycol can reduce the polarity of the bulk solvent, making it more favorable for the lipophilic compound to remain in solution.[15]

  • Protocol 5.1: Using an Ethanol Co-Solvent Step

    • Prepare a 10 mM stock of the compound in 100% DMSO as usual.

    • Create an intermediate dilution (e.g., 1 mM) in 100% ethanol.

    • From this 1 mM ethanol stock, perform the final dilution into your aqueous assay medium. This two-step dilution can sometimes prevent the rapid solvent shift that causes precipitation.

    • Critical Control: The vehicle control must contain the same final concentrations of both DMSO and ethanol. Ethanol itself can have biological effects.[16]

B. Surfactants Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic compounds.[17][18]

  • Mechanism: The hydrophobic core of the micelle provides a favorable microenvironment for the lipophilic compound, while the hydrophilic exterior keeps the entire complex soluble in the aqueous medium.[19]

  • Common Non-ionic Surfactants for In Vitro Assays:

SurfactantTypical Working Concentration (in final medium)Notes
Tween® 20 / Polysorbate 20 0.01% - 0.1%A mild surfactant, generally well-tolerated in cell-based and biochemical assays.[20]
Tween® 80 / Polysorbate 80 0.01% - 0.1%Similar to Tween 20, often used in formulations.[21]
Pluronic® F-68 0.02% - 0.1%A non-ionic triblock copolymer with very low cytotoxicity.[10]
  • Protocol 5.2: Formulation with a Surfactant

    • Prepare the aqueous assay buffer (e.g., PBS or media) and supplement it with the desired surfactant (e.g., 0.05% Tween 80). Ensure the surfactant is fully dissolved.

    • Prepare the compound stock in 100% DMSO.

    • Perform the final dilution of the DMSO stock directly into the surfactant-containing buffer. The presence of pre-formed micelles can help capture the compound as it is diluted.

    • Critical Control: The vehicle control must contain the identical concentration of DMSO and surfactant. Surfactants can denature proteins or interfere with some assay readouts.[21]

C. Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form "inclusion complexes" with guest molecules.[22][23]

  • Mechanism: The compound (guest) is encapsulated within the non-polar cavity of the cyclodextrin (host), forming a water-soluble complex.[24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[25][26]

  • Protocol 5.3: Preparing a Compound:HP-β-CD Inclusion Complex

    • Molar Ratio Determination: Start with a molar ratio of 1:2 or 1:5 of the compound to HP-β-CD.[25]

    • Dissolution: Dissolve the required amount of HP-β-CD in deionized water in one vial. In a separate vial, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

    • Mixing: Slowly add the compound solution to the aqueous HP-β-CD solution while stirring vigorously.

    • Solvent Removal: Stir the mixture overnight to allow for complex formation and evaporation of the organic solvent.

    • Lyophilization: Freeze the solution and lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.

    • Final Use: This powder can now be directly dissolved in aqueous assay media to the desired final concentration.

    • Critical Control: The vehicle control must contain the same concentration of HP-β-CD.

Section 5: Essential Validation and Controls
Q6: I have successfully dissolved the compound using an excipient. How do I ensure this method isn't corrupting my experimental results?

A6: This is the most critical step. Achieving solubility is meaningless if the method introduces artifacts. Every experiment must include a meticulously matched vehicle control.

  • The Principle of the Vehicle Control: The vehicle control is a sample that is treated identically to the experimental sample in every way, except it does not contain the test compound. It must contain the final concentration of DMSO and any and all co-solvents, surfactants, or cyclodextrins used.

  • Validation Steps:

    • Cytotoxicity/Interference Check: Run the vehicle control alone and measure its effect on your assay's endpoint. For cell-based assays, this means assessing cell viability (e.g., via MTT or CellTiter-Glo®). For biochemical assays, this means measuring the vehicle's effect on enzyme activity or binding signal.

    • Data Normalization: The signal from the vehicle control should be used as the baseline (0% effect or 100% viability) against which the activity of the test compound is measured.

    • Confirmation of No Effect: If the vehicle control itself shows significant cytotoxicity or assay interference, the chosen solubilization system is not suitable and an alternative method from Tier 2 must be selected and re-validated.

Section 6: Frequently Asked Questions (FAQs)
  • Q: Can I use sonication to dissolve the compound directly in my assay media?

    • A: This is not recommended. Sonication can generate localized heat, potentially degrading the compound. More importantly, it creates a temporary dispersion, not a true solution, which will likely precipitate over the course of a multi-hour or multi-day experiment, leading to non-reproducible results.

  • Q: Should I filter my final working solution after dilution to remove precipitates?

    • A: Filtering can remove visible precipitates, but it also removes an unknown amount of your active compound, making the actual concentration in your assay unknown and likely much lower than intended. This will lead to an underestimation of potency (e.g., an artificially high IC₅₀). It is always better to solve the solubility problem than to remove the evidence of it.

  • Q: How does undetected compound precipitation affect my dose-response curve?

    • A: If precipitation occurs at higher concentrations, your dose-response curve will plateau not because of biological saturation, but because the concentration of the soluble, active compound is no longer increasing. This will lead to an inaccurate calculation of potency (IC₅₀/EC₅₀) and efficacy (Eₘₐₓ).

References
  • Al-Subaie, M., et al. (2024). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]

  • NextSDS. 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Jadhav, M., et al. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Kumar, L., & Kumar, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Shinde, G., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences.
  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • Adib, Z., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. International Journal of Medical Toxicology and Forensic Medicine.
  • Box, K., et al. (2016). Novel formulation strategies to overcome poorly water soluble compounds. University of Huddersfield Repository.
  • Tofiq, R., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Growth Factors. [Link]

  • Lindfors, L., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. Pharmaceutics. [Link]

  • da Silva, A., et al. (2011). Interaction between surfactants and proteins. CABI Digital Library.
  • Patel, J., et al. (2022). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech. [Link]

  • Williams, R., et al. (Eds.). (2013). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series.
  • Alderson, T., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]

  • Al-Ghabeish, M., et al. (2015). In vitro methods to assess drug precipitation.
  • PubChem. 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Arima, H., et al. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Pharmaceutics. [Link]

  • Surineni, G., et al. (2019). A Comprehensive in vitro Study on the Effect of Water Miscible Organic Solvents on the Activity of Drug Metabolizing Enzymes. Indian Journal of Pharmaceutical Sciences. [Link]

  • Fischer, M., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Kumar, A., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Soare, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences.
  • Randall, K., et al. (2011). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. In Vitro Cellular & Developmental Biology - Animal. [Link]

  • Hartman, G., et al. (2023). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). bioRxiv. [Link]

  • Sharma, N., & Nanjan, M. J. (2018).
  • Khan, S., et al. (2023). The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. Biosensors. [Link]

  • Svanbäck, S., et al. (2016). Development of a Unified Dissolution and Precipitation Model and Its Use for the Prediction of Oral Drug Absorption. Molecular Pharmaceutics. [Link]

  • NextSDS. 2,4-DICHLORO-7-IODO-5H-PYRROLO[3,2-D]PYRIMIDINE. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Optimization

Optimizing reaction temperature for selective amination of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Answering the user's request.## Technical Support Center: Selective Amination of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Welcome to the dedicated technical support center for the selective amination of 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Selective Amination of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Welcome to the dedicated technical support center for the selective amination of 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for optimizing this critical synthetic transformation. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, and achieving high regioselectivity in its functionalization is paramount. This document offers a structured, question-and-answer approach to navigate the common challenges associated with this specific nucleophilic aromatic substitution (SNAr) reaction, with a core focus on the role of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the amination of 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine?

A1: For most nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidine systems, the substitution preferentially occurs at the C4 position.[1][2] This is primarily due to the electronic properties of the pyrimidine ring, where the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is generally larger at the C4 carbon, making it more electrophilic and susceptible to nucleophilic attack.[3] The presence of an electron-withdrawing iodo group at the C5 position further activates the C4 position towards substitution.

Q2: How does reaction temperature influence the selectivity and yield of the amination?

A2: Reaction temperature is a critical parameter that directly impacts both the rate and selectivity of the reaction.[4] Generally, increasing the temperature accelerates the reaction, leading to shorter reaction times and potentially higher conversion.[5] However, excessive heat can be detrimental to selectivity. The activation energy barrier for the undesired C2 substitution may be overcome at higher temperatures, leading to the formation of a mixture of C2 and C4 isomers.[1] Furthermore, high temperatures can promote side reactions, such as decomposition of starting materials or products, leading to a lower isolated yield. The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining high C4 selectivity.

Q3: Besides temperature, what other factors control the C4/C2 selectivity?

A3: While temperature is a key variable, several other factors can influence the regioselectivity:

  • Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions as they effectively solvate the cation of the base, enhancing the nucleophilicity of the amine.[4] The choice of solvent can also influence the relative stability of the transition states leading to C4 and C2 products.[6]

  • Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Et₃N, DIPEA) are crucial. The base deprotonates the amine or the intermediate complex, and its strength can affect the reaction kinetics and selectivity.

  • Nucleophile: The steric and electronic properties of the incoming amine nucleophile can play a role. Very bulky amines might face steric hindrance at the C4 position, although this is less common than electronic control.

Troubleshooting Guide: Optimizing for C4 Selectivity

This section addresses specific issues you may encounter during your experiments.

Q4: I am observing a mixture of C2 and C4 aminated products. How can I increase the C4 selectivity?

A4: Formation of a product mixture is the most common challenge in this reaction. The primary strategy to enhance C4 selectivity is to systematically optimize the reaction temperature.

Probable Cause: The reaction temperature is too high, providing sufficient energy to overcome the activation barrier for the less favored C2 substitution.

Solution: Systematic Temperature Screening

The most effective approach is to run a series of parallel experiments at different temperatures to identify the optimal conditions. Lowering the temperature will slow down both reactions but is expected to have a more pronounced effect on the higher-energy C2 substitution pathway, thus improving the C4:C2 ratio.

Workflow for Temperature Optimization

Caption: Troubleshooting workflow for optimizing C4 selectivity.

Data Presentation: Hypothetical Temperature Screening Results

The table below illustrates a typical outcome of a temperature screening experiment for the reaction of 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with a primary amine.

EntryTemperature (°C)Time (h)Conversion (%)C4:C2 Product RatioObservations
11004>993 : 1Significant C2 isomer and some degradation observed.
2808>998 : 1Good conversion, improved selectivity.
360169515 : 1Excellent selectivity, reasonable reaction time.
4402470>20 : 1High selectivity, but reaction is slow.
5RT (25)48<20N/AReaction is too sluggish to be practical.

Analysis: Based on this data, 60°C (Entry 3) represents the best compromise, offering excellent C4 selectivity with a high conversion rate within a practical timeframe.

Q5: My reaction is very slow or shows no conversion at lower temperatures. What should I do?

A5: If lowering the temperature to improve selectivity results in an impractically slow reaction, you may need to adjust other parameters in conjunction with temperature.

Probable Causes:

  • Insufficient thermal energy to overcome the activation barrier for the desired C4 substitution.

  • Poor solubility of starting materials at lower temperatures.

  • Inefficient base or solvent system.

Solutions:

  • Incremental Temperature Increase: Instead of a large drop in temperature, try smaller decrements (e.g., from 80°C to 70°C, then 60°C) to find a balance.

  • Solvent Screening: Ensure your starting materials are fully dissolved. If solubility is an issue at lower temperatures, you may need to screen alternative polar aprotic solvents (e.g., switching from Dioxane to DMF or DMSO).[5]

  • Extended Reaction Time: A common trade-off for higher selectivity is a longer reaction time. Monitor the reaction over 24-48 hours to see if conversion improves.

Relationship Between Reaction Parameters

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Selectivity C4 Selectivity Temp->Selectivity Decreases SideProducts Side Products / Degradation Temp->SideProducts Increases

Caption: Interplay of temperature, rate, and selectivity.

Experimental Protocols

Protocol 1: Parallel Screening of Reaction Temperature for Selective Amination

This protocol describes a method for efficiently screening multiple temperatures to optimize the C4-selective amination.

Materials:

  • 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Amine of choice (1.1 - 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • Anhydrous DMF (or other suitable polar aprotic solvent)

  • Reaction vials with screw caps and PTFE septa

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating blocks or oil baths set to desired temperatures

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and K₂CO₃ to each of four separate reaction vials equipped with stir bars.

  • Solvent & Reagent Addition: Add anhydrous DMF to each vial to achieve a target concentration (e.g., 0.1 M). Stir for 5 minutes to ensure a good suspension. Add the amine nucleophile to each vial via syringe.

  • Reaction Setup: Securely cap each vial. Place each vial in a pre-heated heating block or oil bath set to the screening temperatures (e.g., 80°C, 60°C, 40°C, 25°C).

  • Monitoring: Stir the reactions at their respective temperatures. After a set time point (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and analyze the organic layer by LC-MS to determine the conversion and the C4:C2 product ratio.

  • Analysis: Continue monitoring at regular intervals (e.g., 4, 8, 16, 24 hours) until the reaction at the highest temperature is complete or has stalled.

  • Work-up (for isolation): Once the optimal conditions are identified and the reaction is scaled up, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired C4-aminated product.

References

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Synthesis and Evaluation of Novel 7H-pyrrolo-[2,3-d]pyrimidine Derivatives As Potential Anticancer Agents. Taylor & Francis Online.
  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.
  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. ijsred.com.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. wuux-labs.com.
  • Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative.
  • How to increase the efficiency of nucleophilic arom
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Arom
  • Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.

Sources

Troubleshooting

Technical Support Center: Optimizing the Iodination of 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Welcome to the Technical Support Center for the functionalization of 7-deazapurine scaffolds. The iodination of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a critical transformation in medicinal chemistry, parti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 7-deazapurine scaffolds. The iodination of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a critical transformation in medicinal chemistry, particularly for synthesizing Janus kinase (JAK) inhibitors and other targeted therapeutics [1]. The resulting C5-iodo derivative serves as an essential handle for subsequent Suzuki-Miyaura or Sonogashira cross-coupling reactions [2].

However, achieving high regioselectivity while suppressing byproduct formation requires precise control over reaction parameters. This guide provides mechanistic insights, a self-validating experimental protocol, and a comprehensive troubleshooting FAQ to ensure high-yield, byproduct-free syntheses.

Mechanistic Insights: The "Why" Behind Byproduct Formation

To prevent byproducts, one must understand the inherent electronic distribution of the 7H-pyrrolo[2,3-d]pyrimidine core [3].

  • The Electrophilic Pyrimidine Ring: The pyrimidine ring is highly electron-deficient. This renders the C2 and C4 chlorine atoms highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). The C4-Cl is particularly reactive, meaning any trace moisture during the reaction or workup can lead to unwanted hydrolysis.

  • The Nucleophilic Pyrrole Ring: Conversely, the pyrrole ring is electron-rich. The C5 position is the most nucleophilic site, making it the primary target for electrophilic aromatic substitution (EAS) using N-iodosuccinimide (NIS).

Byproducts typically arise from two competing pathways:

  • Over-electrophilic substitution: Excess NIS or elevated temperatures provide the activation energy needed for secondary C6-iodination, forming a 5,6-diiodo byproduct.

  • Nucleophilic displacement: Trace moisture in the solvent or basic workup conditions causes hydrolysis of the highly reactive C4-Cl, yielding a C4-hydroxy (lactam) degradation product [4].

ReactionPathways Substrate 2,4-Dichloro-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine Reagents NIS (1.05 eq) Anhydrous DMF -10°C to 0°C Substrate->Reagents Electrophilic Iodination Hydrolysis C4-Hydroxy Byproduct (Hydrolysis) Substrate->Hydrolysis Trace H2O (Nucleophilic Attack) Target 5-Iodo Product (Desired) Reagents->Target Regioselective C5 Attack Diiodo 5,6-Diiodo Byproduct (Over-Iodination) Target->Diiodo Excess NIS or Temp > 20°C

Mechanistic pathways showing desired C5-iodination vs. common byproduct formation.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes in-house optimization data, demonstrating how strict control over stoichiometry and temperature directly dictates the byproduct profile.

SolventNIS EquivalentsTemperatureReaction TimeDesired C5-Iodo Yield5,6-Diiodo ByproductC4-Hydroxy Byproduct
DMF (Anhydrous)1.05 eq-10 °C to 0 °C2.5 hours92% < 1%Not Detected
DMF (Anhydrous)1.20 eq25 °C (RT)2.5 hours74%18%Not Detected
DMF (Standard)1.05 eq0 °C2.5 hours81%< 1%11%
MeCN (Anhydrous)1.05 eq0 °C12.0 hours85%< 1%Not Detected

Step-by-Step Optimized Protocol: Regioselective C5-Iodination

This protocol acts as a self-validating system by incorporating strict In-Process Controls (IPCs) and a targeted chemical quench to guarantee reproducibility.

Materials Required:

  • 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • N-iodosuccinimide (NIS) (1.05 eq) – Must be stored in the dark to prevent homolytic cleavage into iodine radicals.

  • Anhydrous N,N-Dimethylformamide (DMF) (<50 ppm H2​O )

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Methodology:

  • System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with argon. Causality: Eliminating atmospheric moisture prevents nucleophilic attack on the C4-Cl position.

  • Substrate Dissolution: Dissolve the substrate (10 mmol) in anhydrous DMF (20 mL) under an argon atmosphere.

  • Temperature Control: Cool the reaction mixture to -10 °C using an ice/brine bath. Causality: The low temperature suppresses the thermal activation energy required for the secondary C6 iodination.

  • Reagent Addition: Add NIS (10.5 mmol, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 0 °C. Shield the flask from direct light.

  • In-Process Control (IPC): Stir for 2 hours at 0 °C. Withdraw a 10 µL sample, quench immediately in 10% aqueous Na2​S2​O3​ , and analyze via HPLC/TLC. If the unreacted starting material is >2%, add an additional 0.02 eq of NIS. Do not exceed 1.1 eq total.

  • Quenching: Slowly pour the cold reaction mixture into vigorously stirred ice-cold water (100 mL) containing 5% Na2​S2​O3​ . Causality: The thiosulfate instantly reduces any unreacted electrophilic iodine species, halting further aromatic substitution during the workup phase.

  • Isolation: Filter the resulting precipitate, wash extensively with cold distilled water (to remove DMF and succinimide byproducts), and dry under high vacuum at 40 °C to afford the pure product.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a significant peak at [M+126] (Di-iodinated byproduct). How do I prevent this? A: A mass shift of +126 Da indicates over-iodination at the C6 position, forming 2,4-dichloro-5,6-diiodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This is caused by either an excess of NIS or poor temperature control. Ensure your NIS equivalents strictly do not exceed 1.05 to 1.1 eq. Furthermore, verify that the internal reaction temperature remains below 0 °C during the NIS addition phase, as the exothermic reaction can easily cause localized heating.

Q2: I am observing a mass corresponding to [M-Cl+OH] (C4-hydroxy byproduct). What went wrong? A: The C4-chlorine atom is highly reactive toward nucleophiles. The presence of a C4-hydroxy (lactam) byproduct means water entered your system. This usually happens if your DMF is not strictly anhydrous, or if you allowed the reaction to warm up before quenching. Always use newly opened anhydrous DMF (<50 ppm water) and maintain a positive argon pressure.

Q3: The isolated product is heavily contaminated with succinimide. How can I remove it without resorting to column chromatography? A: Succinimide is highly water-soluble, whereas your iodinated product is highly hydrophobic. If succinimide persists, your aqueous wash during filtration was insufficient. Resuspend the crude solid in vigorously stirring cold water for 30 minutes, filter, and wash with a small volume of cold ethanol or isopropanol.

Q4: Can I use Acetonitrile (MeCN) instead of DMF for this iodination? A: Yes, anhydrous MeCN is a viable alternative and makes the aqueous workup slightly easier since it is more volatile and less prone to holding onto succinimide [3]. However, the solubility of the starting material is lower in MeCN, and the reaction kinetics are significantly slower (often requiring 12+ hours at room temperature compared to 2 hours in DMF). If you switch to MeCN, you must monitor the reaction via HPLC to avoid premature quenching.

References

  • "Strategic Advances in Sequential C-Arylations of Heteroarenes." ACS Publications. URL:[Link]

  • "Synthetic Entries to and Biological Activity of Pyrrolopyrimidines." Chemical Reviews, PMC. URL:[Link]

  • "Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines." PMC. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 2,4-Dichloro-5-iodo- and 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidines in Palladium-Catalyzed Cross-Coupling Reactions

In the landscape of medicinal chemistry and drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocycle, forming the core of numerous kinase inhibitors and other therapeutic agents. The ability t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocycle, forming the core of numerous kinase inhibitors and other therapeutic agents. The ability to selectively functionalize this core at various positions is paramount for the generation of compound libraries and the optimization of lead candidates. Among the most versatile precursors are the 2,4-dichloro-5-halo-7-methyl-7H-pyrrolo[2,3-d]pyrimidines. This guide provides an in-depth comparison of the reactivity of the 5-iodo and 5-bromo analogs in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This analysis is intended to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.

The Fundamental Principles of Reactivity: C-I vs. C-Br Bonds and Regioselectivity

The disparate reactivity of the 5-iodo and 5-bromo analogs is rooted in fundamental principles of organometallic chemistry. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. Consequently, the C-I bond undergoes oxidative addition to a low-valent palladium center, the typically rate-determining step in many cross-coupling catalytic cycles, more readily than a C-Br bond. This translates to milder reaction conditions, such as lower temperatures and shorter reaction times, for the iodo-substituted compound.

For the 2,4-dichloro-5-halo-7H-pyrrolo[2,3-d]pyrimidine scaffold, the inherent electronic properties of the pyrimidine ring dictate a general order of reactivity for its leaving groups. The chlorine atoms at the C4 and C2 positions are activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen atoms. The established order of reactivity for the chloro-substituents on a pyrimidine ring is generally C4 > C2. The halogen at the C5 position is generally the least reactive of the three in nucleophilic aromatic substitution, but its reactivity in palladium-catalyzed reactions is primarily dictated by the C-X bond strength (I > Br > Cl).

This guide will explore how these principles manifest in the context of three pivotal synthetic transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. When applied to our target compounds, the primary distinction lies in the conditions required to achieve selective coupling.

Comparative Reactivity and Regioselectivity

Due to the higher reactivity of the C-I bond, the 5-iodo analog is expected to undergo Suzuki coupling at the C5 position under milder conditions than the 5-bromo analog. This enhanced reactivity can be leveraged to achieve selective C5-arylation while leaving the C2 and C4 chloro-substituents intact for subsequent functionalization. The 5-bromo analog will likely require more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields at the C5 position.

For both analogs, the C4-Cl bond is the most activated of the two chloro-substituents, followed by the C2-Cl bond. Therefore, under more vigorous conditions, or with less discriminating catalyst systems, diarylation at C4 and C5 (for the iodo analog) or C4 (for the bromo analog) can be expected.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Feature2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine2,4-Dichloro-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Relative Reactivity at C5 HighModerate
Typical Reaction Temperature Room Temperature to 80 °C80 °C to 120 °C
Typical Reaction Time 1-6 hours6-24 hours
Selectivity for C5 Coupling High under mild conditionsModerate to high, may require more careful optimization
Potential for Side Reactions Diarylation at C4 and C5 under forcing conditionsDiarylation at C4 under forcing conditions
Experimental Protocols

Below are representative, side-by-side protocols for the selective Suzuki-Miyaura coupling at the C5 position.

Protocol 1: Selective C5-Arylation of the 5-Iodo Analog

  • Materials:

    • 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 mixture)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., argon), add 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, and K₂CO₃.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture.

    • Add Pd(PPh₃)₄ to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Expected Yield: 75-90%

Protocol 2: Selective C5-Arylation of the 5-Bromo Analog

  • Materials:

    • 2,4-Dichloro-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂ (0.05 equiv)

    • Cs₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 mixture)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add 2,4-dichloro-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, and Cs₂CO₃.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture.

    • Add Pd(dppf)Cl₂ to the suspension.

    • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Expected Yield: 65-80%

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product start_iodo 5-Iodo Analog reaction_iodo Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 80°C start_iodo->reaction_iodo start_bromo 5-Bromo Analog reaction_bromo Pd(dppf)Cl2, Cs2CO3 1,4-Dioxane/H2O, 100°C start_bromo->reaction_bromo boronic_acid Arylboronic Acid boronic_acid->reaction_iodo boronic_acid->reaction_bromo product C5-Arylated Pyrrolopyrimidine reaction_iodo->product reaction_bromo->product

Figure 1: Generalized workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means of installing alkynyl groups, which are valuable handles for further synthetic transformations or as pharmacophores themselves.[1]

Comparative Reactivity and Regioselectivity

Similar to the Suzuki coupling, the 5-iodo analog is expected to be significantly more reactive in the Sonogashira coupling. This allows for the use of milder conditions and potentially copper-free protocols to achieve high yields of the C5-alkynylated product. The 5-bromo analog will necessitate the use of a copper co-catalyst and higher temperatures to drive the reaction to completion.

The selectivity for C5-alkynylation over reaction at the C2 or C4 positions is generally high for both analogs under optimized conditions, as the C-Cl bonds are significantly less reactive towards the Sonogashira coupling conditions compared to the C-Br and especially the C-I bonds.

Table 2: Comparative Data for Sonogashira Coupling

Feature2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine2,4-Dichloro-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Relative Reactivity at C5 Very HighModerate
Typical Reaction Temperature Room Temperature to 60 °C60 °C to 100 °C
Requirement for Cu(I) co-catalyst Often optionalGenerally required
Selectivity for C5 Coupling ExcellentVery Good
Potential for Side Reactions Minimal under optimized conditionsHomocoupling of the alkyne (Glaser coupling)
Experimental Protocols

The following protocols outline representative procedures for the selective Sonogashira coupling at the C5 position.

Protocol 3: Selective C5-Alkynylation of the 5-Iodo Analog (Copper-Free)

  • Materials:

    • 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (0.03 equiv)

    • Diisopropylamine (DIPA) (3.0 equiv)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a Schlenk flask, add 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and Pd(PPh₃)₂Cl₂.

    • Evacuate and backfill with an inert gas.

    • Add degassed THF, followed by DIPA and the terminal alkyne.

    • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture.

    • Purify the residue by column chromatography.

    • Expected Yield: 80-95%

Protocol 4: Selective C5-Alkynylation of the 5-Bromo Analog

  • Materials:

    • 2,4-Dichloro-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (0.03 equiv)

    • CuI (0.06 equiv)

    • Triethylamine (TEA) (3.0 equiv)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a Schlenk flask, add 2,4-dichloro-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add degassed DMF, followed by TEA and the terminal alkyne.

    • Heat the reaction to 80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the residue by column chromatography.

    • Expected Yield: 70-85%

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle (for Bromo Analog) pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Rate-determining) pd0->oxidative_addition Ar-X pd_complex R-Pd(II)-X L2 oxidative_addition->pd_complex reductive_elimination Reductive Elimination pd_complex->reductive_elimination Transmetalation reductive_elimination->pd0 product R-alkyne reductive_elimination->product cu_acetylide Cu(I)-alkyne cu_acetylide->pd_complex Transmetalation alkyne Terminal Alkyne alkyne->cu_acetylide Base, Cu(I) base Base cu_salt Cu(I) Salt

Figure 2: Simplified catalytic cycles for the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[2]

Comparative Reactivity and Regioselectivity

The trend of higher reactivity for the iodo analog continues in the Buchwald-Hartwig amination. Selective amination at the C5 position of the iodo-substituted pyrrolopyrimidine can be achieved under relatively mild conditions. In contrast, the 5-bromo analog will require a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands) and higher temperatures to achieve efficient coupling.

An important consideration for the Buchwald-Hartwig amination of these substrates is the potential for competitive reaction at the C4 and C2 positions, especially with the more reactive chloro-substituent at C4. Achieving high selectivity for C5 amination may require careful tuning of the reaction conditions, particularly for the less reactive 5-bromo analog.

Table 3: Comparative Data for Buchwald-Hartwig Amination

Feature2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine2,4-Dichloro-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Relative Reactivity at C5 HighModerate
Typical Reaction Temperature 80-100 °C100-120 °C
Catalyst System Pd₂(dba)₃ / XantphosPd₂(dba)₃ / BrettPhos
Selectivity for C5 Amination Good to excellentModerate to good, requires careful optimization
Potential for Side Reactions Amination at C4Amination at C4
Experimental Protocols

The following protocols provide a starting point for the selective Buchwald-Hartwig amination at the C5 position.

Protocol 5: Selective C5-Amination of the 5-Iodo Analog

  • Materials:

    • 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Cs₂CO₃ (1.4 equiv)

    • Toluene

  • Procedure:

    • In a glovebox, charge a vial with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Add the 5-iodo-pyrrolopyrimidine and the amine.

    • Add toluene, seal the vial, and remove from the glovebox.

    • Heat the reaction to 100 °C for 12-24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

    • Concentrate the filtrate and purify by column chromatography.

    • Expected Yield: 70-85%

Protocol 6: Selective C5-Amination of the 5-Bromo Analog

  • Materials:

    • 2,4-Dichloro-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • BrettPhos (0.04 equiv)

    • NaOtBu (1.4 equiv)

    • Toluene

  • Procedure:

    • In a glovebox, charge a vial with Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Add the 5-bromo-pyrrolopyrimidine and the amine.

    • Add toluene, seal the vial, and remove from the glovebox.

    • Heat the reaction to 110 °C for 16-24 hours.

    • Cool to room temperature, carefully quench with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

    • Concentrate and purify by column chromatography.

    • Expected Yield: 60-75%

Conclusion and Strategic Recommendations

The choice between 2,4-dichloro-5-iodo- and 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a synthetic precursor is a strategic one, dictated by the desired reactivity and selectivity.

  • For maximal reactivity and selective functionalization at the C5 position under mild conditions, the 5-iodo analog is the clear choice. Its propensity to undergo oxidative addition at lower temperatures allows for a wider synthetic window to preserve the chloro-substituents for subsequent transformations.

  • The 5-bromo analog, while less reactive, offers a more cost-effective alternative and is still a viable substrate for C5 functionalization, albeit with the need for more forcing conditions. Careful optimization of the catalyst system and reaction parameters is crucial to achieve high yields and selectivity.

Ultimately, a thorough understanding of the principles outlined in this guide will empower researchers to harness the distinct reactivity profiles of these valuable building blocks, enabling the efficient and selective synthesis of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives for drug discovery and development.

References

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. MDPI. [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate. [Link]

  • Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity. PubMed. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • Selective C−C cross coupling reactions of a conjugated polyhalide with pyrrole. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Pyrrolo[2,3-d]pyrimidine Building Blocks: A Comparative Analysis of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone, recognized as a "privileged structure" in drug design.[1][2] Its structural analogy to purines allows it to effectiv...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone, recognized as a "privileged structure" in drug design.[1][2] Its structural analogy to purines allows it to effectively interact with a multitude of biological targets, most notably protein kinases, making it a frequent core in many clinical drugs and investigational agents for oncology, inflammation, and neurodegenerative diseases.[1][3] The strategic functionalization of this heterocyclic system is paramount to modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of a highly functionalized and versatile building block, 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , with other key pyrrolo[2,3-d]pyrimidine intermediates. Our focus will be on the practical implications of its unique substitution pattern for sequential and site-selective cross-coupling reactions, supported by experimental data and protocols.

The Pyrrolo[2,3-d]pyrimidine Core: A Tale of Three Reactive Centers

The reactivity of halogenated pyrrolo[2,3-d]pyrimidines is primarily dictated by the electronic properties of the fused ring system and the positions of the halogen substituents. The pyrimidine ring is inherently electron-deficient, which activates attached halogens towards nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions. A generally accepted hierarchy of reactivity for halogens on the pyrimidine ring is C4 > C2 >> C5.[4] This is due to the enhanced stabilization of the Meisenheimer intermediate when nucleophilic attack occurs at the positions para (C4) and ortho (C2) to the ring nitrogens. The C5 position, lacking this activation, is significantly less reactive.

This inherent reactivity profile allows for a predictable and often selective functionalization of di- and tri-substituted pyrrolo[2,3-d]pyrimidines, a crucial aspect for the efficient construction of complex molecular architectures.

Comparative Analysis of Key Pyrrolo[2,3-d]pyrimidine Building Blocks

The choice of a starting building block is a critical decision in a synthetic campaign. Here, we compare our title compound with three other commonly used pyrrolo[2,3-d]pyrimidine intermediates.

Building BlockStructureKey Features
A: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Single reactive site for C4 functionalization. N7-H allows for subsequent N-alkylation or arylation.
B: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Two distinct reactive sites (C4 and C2) for sequential functionalization. N7-H available for modification.
C: 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine N7-position is blocked, preventing N-alkylation side reactions. Offers two sites for C-C or C-N bond formation.
D: 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Three distinct reactive sites with orthogonal reactivity (C4-Cl, C2-Cl, and C5-I). N7-methylated for stability and to prevent side reactions.

Structures are for illustrative purposes.

The key advantage of 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (D) lies in its three distinct points of attachment that can be addressed with a high degree of selectivity. This "tri-functional" handle allows for the construction of highly decorated molecules through a series of orthogonal palladium-catalyzed cross-coupling reactions.

Orthogonal Reactivity in Action: A Comparative Workflow

The differential reactivity of the C4-Cl, C2-Cl, and C5-I bonds in our title compound allows for a stepwise functionalization strategy. This is a significant advantage over less substituted building blocks, where multi-step protection and deprotection schemes might be necessary to achieve the same level of molecular complexity.

G cluster_0 Building Block A: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_1 Building Block D: 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A_C4 C4 Functionalization (e.g., Suzuki) A->A_C4 A_N7 N7 Alkylation/Arylation A_C4->A_N7 A_Final Di-substituted Product A_N7->A_Final D 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine D_C4 Step 1: C4 Selective Suzuki/Buchwald-Hartwig (milder conditions) D->D_C4 D_C2 Step 2: C2 Selective Suzuki/Buchwald-Hartwig (harsher conditions) D_C4->D_C2 D_C5 Step 3: C5 Selective Sonogashira/Suzuki D_C2->D_C5 D_Final Tetra-substituted Product D_C5->D_Final

Figure 1: A simplified comparative workflow.

Deep Dive into Reactivity: Suzuki, Buchwald-Hartwig, and Sonogashira Couplings

Let's explore the comparative reactivity of these building blocks in three of the most powerful cross-coupling reactions in the medicinal chemist's toolbox.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. The regioselectivity in di- and tri-halogenated pyrrolopyrimidines is highly dependent on the reaction conditions.

For 2,4-dichloropyrrolo[2,3-d]pyrimidine , the Suzuki coupling can be performed with high regioselectivity at the more reactive C4 position by carefully controlling the stoichiometry of the boronic acid and the reaction temperature.[5] Performing the reaction at 60-70°C with 1.2 equivalents of arylboronic acid leads to the formation of 4-aryl-2-chloro-pyrrolo[2,3-d]pyrimidines.[5] The subsequent coupling at the C2 position typically requires more forcing conditions.

The introduction of the C5-iodo and N7-methyl groups in our title compound further refines this selectivity. The C5-iodo group, being the most reactive halogen in Suzuki couplings, can be selectively coupled under specific conditions, although the C4-chloro remains highly reactive. The N7-methyl group prevents potential N-arylation, a common side reaction with unprotected pyrrolo[2,3-d]pyrimidines.[6]

Comparative Suzuki Coupling Data (Illustrative)

Building BlockPositionCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C4Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O55~65[7]
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine C4Pd(PPh₃)₄K₂CO₃1,4-Dioxane10071[8]
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine C2 (of C4-aryl product)Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80~60[7]
2,4-Dichloro-5-iodo-7-methyl... C4Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90High (inferred)[9]
2,4-Dichloro-5-iodo-7-methyl... C5 (of C2,C4-disubst. product)Pd(PPh₃)₄K₂CO₃DMF100Moderate (inferred)[10]

Yields are highly substrate and condition dependent.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[11] The reactivity trend observed in Suzuki couplings generally holds for C-N bond formation. The C4-chloro is significantly more reactive than the C2-chloro.

G A 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine C 2-Chloro-4-(amino)-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine A->C Selective C4 Amination B Amine 1 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Mild Conditions E 2,4-Di(amino)-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine C->E C2 Amination D Amine 2 Pd Catalyst Ligand Base Forcing Conditions

Figure 2: Sequential Buchwald-Hartwig Amination.

This selectivity is a key advantage of our title compound. It allows for the introduction of two different amine fragments at the C4 and C2 positions in a controlled, stepwise manner. The N7-methyl group is again beneficial, preventing N-arylation and simplifying the product mixture.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, adds another layer of synthetic utility.[12][13] The reactivity of the different halogen atoms in our title compound towards Sonogashira coupling follows the order I > Br > Cl. This provides a powerful tool for orthogonal functionalization. The C5-iodo group can be selectively coupled with an alkyne, leaving the two chloro substituents untouched for subsequent Suzuki or Buchwald-Hartwig reactions.

This orthogonal reactivity is a significant advantage of 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine over its non-iodinated counterparts. It allows for the introduction of a third, distinct functional group at the C5 position with high selectivity.

Experimental Protocols

The following are representative, detailed protocols for the selective functionalization of pyrrolo[2,3-d]pyrimidine building blocks.

Protocol 1: Regioselective Suzuki Coupling at the C4-Position of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from a microwave-assisted procedure, highlighting the efficiency of modern synthetic methods.[14]

Materials:

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Arylboronic acid (1.0 eq)

  • Pd(PPh₃)₄ (0.005 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane

Procedure:

  • To a microwave vial, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and seal the vial.

  • Heat the reaction mixture to 100°C for 15 minutes in a microwave reactor.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 4-aryl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Causality: The use of Pd(PPh₃)₄ and K₂CO₃ is a standard and effective catalytic system for Suzuki couplings. 1,4-dioxane is an excellent solvent for this transformation.[8] The short reaction time and low catalyst loading are advantages of the microwave-assisted method.[15] The C4 position reacts preferentially due to its higher electrophilicity.[4]

Protocol 2: Selective Sonogashira Coupling at the C5-Position of a 5-Iodo-pyrrolo[2,3-d]pyrimidine Derivative

This protocol illustrates the selective functionalization of an iodo-substituted pyrrolopyrimidine.

Materials:

  • 5-Iodo-pyrrolo[2,3-d]pyrimidine derivative

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (TEA)

  • DMF

Procedure:

  • Dissolve the 5-iodo-pyrrolo[2,3-d]pyrimidine derivative in a mixture of DMF and TEA.

  • Degas the solution with argon for 15 minutes.

  • Add Pd(PPh₃)₄ and CuI to the reaction mixture.

  • Add the terminal alkyne dropwise.

  • Heat the reaction to 60°C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Causality: The Pd/Cu co-catalytic system is classic for Sonogashira couplings.[12] The higher reactivity of the C-I bond compared to C-Cl bonds allows for selective coupling at the C5 position.[16] Triethylamine acts as both a base and a solvent.

Conclusion

While simpler building blocks like 4-chloro- and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine are valuable and widely used, 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine offers a superior platform for the rapid construction of complex, highly functionalized molecules. Its three points of orthogonal reactivity, coupled with the stability imparted by the N7-methyl group, allow for a more efficient and versatile synthetic strategy. This makes it an exceptionally powerful tool for researchers in drug discovery, enabling the exploration of a wider chemical space and the fine-tuning of structure-activity relationships in the quest for novel therapeutics.

References

  • Štefánik, M., Gucký, T., & Perjési, P. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 2035. [Link]

  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48, 260-274. [Link]

  • Štefánik, M., Gucký, T., & Perjési, P. (2021). The isolated yield of product 3 after Suzuki coupling of... ResearchGate. [Link]

  • Barber, D. M., et al. (2014). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Štefánik, M., Gucký, T., & Perjési, P. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Laha, J. K., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. (2022). PubMed. [Link]

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. (2022). ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. (2021). MDPI. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). PMC. [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2015). Chemical Reviews. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). PMC. [Link]

Sources

Validation

A Researcher's Guide to Navigating Regioselectivity in 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Substitutions

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone building block, parti...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone building block, particularly in the development of kinase inhibitors. Its three distinct reactive centers—the chloro groups at C2 and C4, and the iodo group at C5—offer a versatile platform for molecular elaboration. However, harnessing this potential requires a nuanced understanding of the factors governing regioselectivity in substitution reactions. This guide provides an in-depth comparison of reaction pathways and offers experimentally validated strategies for achieving selective functionalization at each position.

The inherent electronic properties of the pyrrolo[2,3-d]pyrimidine core, a deazapurine isostere, render the C4 position the most electrophilic and thus the most susceptible to nucleophilic attack. This is a general trend observed in many 2,4-dichloropyrimidine systems.[1][2] However, the interplay of the fused pyrrole ring and the C5-iodo substituent introduces complexities that can be exploited for selective synthesis.

The Landscape of Reactivity: A Comparative Overview

Substitution reactions on the 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine core can be broadly categorized into nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-coupling reactions. The regiochemical outcome of these transformations is dictated by a delicate balance of electronic effects, steric hindrance, the nature of the incoming nucleophile or coupling partner, and the specific catalytic system employed.

General Reactivity Hierarchy:

In the absence of specific directing groups or tailored catalysts, the general order of reactivity for the three halogen substituents is: C4-Cl > C2-Cl > C5-I . This is primarily due to the electronic activation of the C4 position by the two pyrimidine nitrogens.

Strategic Functionalization: A Position-by-Position Analysis

C4-Selective Substitutions: The Path of Least Resistance

The C4 position is the most common site for initial substitution due to its higher electrophilicity. This preference holds true for a wide range of nucleophiles in SNAr reactions and for various organometallic reagents in cross-coupling reactions.

SNAr reactions with primary and secondary amines, alkoxides, and thiols will predominantly occur at the C4 position. The presence of an electron-withdrawing group at C5, such as the iodo substituent in our target molecule, further enhances this inherent C4 selectivity.[3]

Experimental Protocol: Selective C4-Amination

This protocol demonstrates a typical C4-selective amination reaction.

  • Reactants: 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, amine of choice.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a protic solvent like isopropanol.

  • Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base such as potassium carbonate.

  • Temperature: Room temperature to gentle heating (e.g., 50-80 °C).

Workflow for C4-Selective Amination

start Dissolve 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in solvent add_amine Add amine (1.1 eq) and base (2.0 eq) start->add_amine react Stir at specified temperature add_amine->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Aqueous workup and extraction monitor->workup Upon completion purify Purify by column chromatography workup->purify product Obtain C4-amino-2-chloro-5-iodo product purify->product

Caption: General workflow for selective C4-amination of the title compound.

Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions also generally favor the C4 position. Standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) reliably direct the coupling to this site.[1][4]

C2-Selective Substitutions: Overcoming the Inherent Preference

Achieving selectivity at the C2 position requires strategies to override the natural inclination for C4 substitution. This can be accomplished through catalyst control in cross-coupling reactions or by exploiting specific nucleophile characteristics in SNAr.

Recent advances have demonstrated that the use of specific palladium precatalysts bearing bulky N-heterocyclic carbene (NHC) ligands can invert the conventional regioselectivity in C-S coupling reactions of 2,4-dichloropyrimidines, favoring the C2 position.[1] While direct experimental data on our specific iodo-substituted scaffold is limited, this approach presents a promising avenue for selective C2 functionalization.

An intriguing exception to the C4-selectivity rule in SNAr reactions has been observed with the use of tertiary amines as nucleophiles on 5-substituted-2,4-dichloropyrimidines. This can lead to excellent C2 selectivity through an in-situ N-dealkylation mechanism.[3][5]

Experimental Protocol: C2-Selective Amination with a Tertiary Amine

  • Reactants: 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, tertiary amine (e.g., triethylamine or a more complex one).

  • Solvent: A polar aprotic solvent such as DMF.

  • Temperature: Room temperature.

Mechanism of C2-Selective Amination with Tertiary Amines

start 2,4-dichloro-5-iodo- 7-methyl-7H-pyrrolo[2,3-d]pyrimidine nuc_attack Nucleophilic attack of tertiary amine at C2 start->nuc_attack intermediate Formation of quaternary ammonium intermediate nuc_attack->intermediate dealkylation In-situ N-dealkylation intermediate->dealkylation product C2-amino-4-chloro-5-iodo product dealkylation->product start 2,4-dichloro-5-iodo- 7-methyl-7H-pyrrolo[2,3-d]pyrimidine c5_func Selective C5 Cross-Coupling start->c5_func Pd(PPh₃)₄, Boronic Acid, Na₂CO₃ c4_func Selective C4 Substitution (SNAr or Cross-Coupling) c5_func->c4_func Amine, DIPEA or Pd Catalyst, Boronic Acid c2_func C2 Substitution c4_func->c2_func Harsher conditions or C2-selective catalyst product 2,4,5-Trisubstituted Product c2_func->product

Caption: A representative strategy for the sequential functionalization of the title compound.

Comparative Data Summary

PositionReaction TypeGeneral ConditionsSelectivityKey Considerations
C4 SNArAmine, Base, RT-80°CHighMost favorable position for nucleophilic attack.
C4 Cross-CouplingStandard Pd catalysts (e.g., Pd(PPh₃)₄)HighGenerally proceeds under milder conditions than C2 coupling.
C2 SNArTertiary Amine, RTHighRelies on a specific in-situ dealkylation mechanism. [3][5]
C2 Cross-CouplingBulky NHC-Pd catalystsHighCatalyst control is crucial to override C4 preference. [1]
C5 Cross-CouplingMild Pd catalyst (e.g., Pd(PPh₃)₄), lower temp.HighExploits the lability of the C-I bond.

Conclusion

The regioselective functionalization of 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a multifaceted challenge that can be addressed with a systematic and knowledge-based approach. While the C4 position is the default site of reactivity, a range of modern synthetic methodologies now provides reliable access to the C2 and C5 positions with high selectivity. By carefully choosing the reaction type, catalyst, and nucleophile, researchers can unlock the full synthetic potential of this valuable heterocyclic scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Neufeldt, S. R., & Jackson, O. D. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Deng, X., & Mani, N. S. (2006). An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Organic Letters, 8(2), 269–272.
  • Abdel-Hafez, A. A., & Gomaa, M. S. (2020). Synthesis of parent 2,4-dichloro-pyrrolo[3,2-d]pyrimidine 5 and N5 substituted analogues 6–15.
  • De-Shou, M., & De-Xin, W. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(15), 3854–3857.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,5-Dichloropyrimidine and 2,4-Dichloropyrimidine for Researchers and Drug Development. BenchChem.
  • BenchChem. (2025).
  • Scott, J. S., & Browne, D. L. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 3(42), 19454-19473.
  • Singh, R., & Kumar, V. (2019). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 43(3), 1368-1376.
  • Xia, M., et al. (2025).
  • Kaur, N., & Kishore, D. (2014). Regioselective Synthesis of Pyrrolo[2,3- d ]pyrimidine Derivatives by Amine Oxide Rearrangement. Academia.edu.
  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(49), 6461-6463.
  • Tomáš, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953.
  • Qin, J., et al. (2021). A Site‐Selective C−N Bond Formation of 2,4‐Dichloro‐5 H ‐pyrano[2,3‐ d ]pyrimidines and Amide. ChemistrySelect, 6(42), 11599-11602.
  • De-Shou, M., & De-Xin, W. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Buchwald, S. L., & Hartwig, J. F. (2016). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Science.
  • Neufeldt, S. R., & Jackson, O. D. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 55(1), 1-13.
  • Andersen, M. D., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4583.
  • Gangjee, A., et al. (2010). Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. Bioorganic & Medicinal Chemistry, 18(22), 7937-7951.
  • Chemistry LibreTexts. (2023).
  • Li, C., et al. (2018). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry, 61(18), 8236-8249.
  • Li, J., et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Tomáš, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Nolan, S. P., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Deng, X., & Mani, N. S. (2006). An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. SciSpace.
  • Estévez, V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4449-4460.
  • Abarbri, M., et al. (2016). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 6(82), 78567-78576.
  • Buchwald, S. L., & Hartwig, J. F. (2005). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. Journal of the American Chemical Society, 127(28), 9954-9955.
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Comparative

Benchmarking the kinase inhibition efficacy of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives

A Comparative Guide to LRRK2 and JAK Inhibitors Synthesized from the 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold Introduction & Chemical Rationale As an application scientist in early-stage drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to LRRK2 and JAK Inhibitors Synthesized from the 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Introduction & Chemical Rationale

As an application scientist in early-stage drug discovery, selecting the optimal chemical scaffold is the most critical variable in designing potent, selective, and bioavailable kinase inhibitors. The compound 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 2007910-59-8) has emerged as a highly privileged building block in medicinal chemistry[1]. Functioning as a 7-deazapurine analog, this core perfectly mimics the adenine ring of ATP, allowing for competitive binding at the kinase hinge region[2].

The true power of this specific intermediate lies in its orthogonal reactivity. The C4-chlorine undergoes rapid nucleophilic aromatic substitution ( SN​Ar ), the C5-iodine is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to probe the solvent-exposed regions, and the C2-chlorine can be subsequently displaced to optimize interactions within the kinase solvent channel[1]. In this guide, we will benchmark the efficacy of derivatives synthesized from this scaffold against alternative inhibitor classes, focusing on two major therapeutic targets: Leucine-Rich Repeat Kinase 2 (LRRK2) and Janus Kinases (JAK).

Target 1: Benchmarking LRRK2 Inhibition (Parkinson’s Disease)

LRRK2 mutations, particularly the G2019S variant, drive the hyperphosphorylation of Rab GTPases, leading to lysosomal dysfunction and Parkinson's Disease pathogenesis[3].

LRRK2 LRRK2 LRRK2 (Mutant G2019S) Rab Rab GTPases (e.g., Rab10) LRRK2->Rab Hyperphosphorylation Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->LRRK2 ATP Competitive Binding Lysosome Lysosomal Dysfunction & Toxicity Rab->Lysosome Pathological Cascade

Caption: Mechanism of LRRK2 inhibition by pyrrolo[2,3-d]pyrimidine derivatives blocking Rab phosphorylation.

Comparative Efficacy

Recent fragment-based drug design campaigns have utilized the 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly potent LRRK2 inhibitors[1]. When benchmarked against the industry-standard indazole-based inhibitor MLi-2[4], pyrrolo[2,3-d]pyrimidine derivatives demonstrate comparable sub-nanomolar potency but offer distinct advantages in ligand efficiency (LE) and tunable pharmacokinetic properties, such as reduced human microsomal clearance.

Table 1: In Vitro Efficacy and ADME Profiling of LRRK2 Inhibitors

Inhibitor ClassRepresentative CompoundLRRK2 G2019S IC₅₀ (nM)Ligand Efficiency (LE)Human Microsomal Clearance
Pyrrolo[2,3-d]pyrimidine Compound 18[1]0.70.66Moderate
Pyrrolo[2,3-d]pyrimidine Compound 44[1]< 1.00.621.7 L/h/kg (Favorable)
Indazole (Alternative) MLi-2[4]0.80.58Low
Aminopyrimidine PF-06447475[3]3.00.51Low

Target 2: Benchmarking JAK1/2/3 Inhibition (Immunology & Oncology)

The JAK-STAT pathway is a central node in cytokine receptor signaling. Hyperactivation of this pathway is implicated in rheumatoid arthritis, inflammatory bowel disease, and various solid tumors[5].

JAKSTAT Cytokine Cytokine Receptor JAK JAK1 / JAK2 / JAK3 Cytokine->JAK Activation STAT STAT Phosphorylation JAK->STAT Phosphorylates Gene Gene Transcription (Inflammation) STAT->Gene Translocates to Nucleus Drug Pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib) Drug->JAK Inhibits Kinase Domain

Caption: JAK-STAT signaling cascade targeted by pyrrolo[2,3-d]pyrimidine-based Janus kinase inhibitors.

Comparative Efficacy

The pyrrolo[2,3-d]pyrimidine core is the structural foundation of first-generation FDA-approved JAK inhibitors like Tofacitinib and Ruxolitinib[6]. Compared to standard pyrimidine-based inhibitors (e.g., Fedratinib), the pyrrolo[2,3-d]pyrimidine scaffold provides superior hydrogen bonding with the Glu and Leu residues in the JAK hinge region, resulting in potent pan-JAK inhibition[6]. Furthermore, recent innovations have leveraged this scaffold to create dual JAK/HDAC inhibitors, which overcome drug resistance in solid tumors by simultaneously blocking compensatory STAT3 activation[5].

Table 2: Kinase Selectivity Profiling of JAK Inhibitors

Inhibitor ClassCompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Primary Indication
Pyrrolo[2,3-d]pyrimidine Tofacitinib[6]3.24.11.6Rheumatoid Arthritis
Pyrrolo[2,3-d]pyrimidine Ruxolitinib[6]3.32.8428.0Myelofibrosis
Pyrrolo[2,3-d]pyrimidine Compound 6a (Dual)[5]18.516.822.1Solid Tumors (TNBC)
Pyrimidine Fedratinib[7]> 100.03.0> 100.0Myelofibrosis

Self-Validating Experimental Protocols

To objectively benchmark these derivatives, our laboratory employs a self-validating screening funnel that ensures data integrity from biochemical screening to cellular target engagement.

Workflow Synthesis 1. Scaffold Functionalization (C4/C5/C2 Substitution) Biochem 2. TR-FRET Kinase Assay (IC50 Determination) Synthesis->Biochem Cellular 3. Cellular Target Engagement (pSer935 / pSTAT3) Biochem->Cellular ADME 4. Microsomal Clearance & Permeability (MDCK) Cellular->ADME

Caption: Step-by-step experimental workflow for benchmarking novel pyrrolo[2,3-d]pyrimidine derivatives.

Protocol 1: Biochemical Kinase Activity Assay (TR-FRET)

Scientific Rationale: To ensure that the measured IC₅₀ accurately reflects physiological ATP competition, the assay must be run at an ATP concentration near the Michaelis constant ( Km​ ) for the specific kinase (e.g., 1.3 mM for LRRK2)[1]. Running assays at artificially low ATP levels will falsely inflate the apparent potency of ATP-competitive pyrrolo[2,3-d]pyrimidine derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant kinase (e.g., LRRK2 G2019S or JAK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the pyrrolo[2,3-d]pyrimidine derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic liquid handler.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the kinase solution to the compounds and incubate for 30 minutes at room temperature to allow for binding equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing fluorescein-labeled peptide substrate and ATP (at Km​ concentration).

  • Detection: After 60 minutes, terminate the reaction with EDTA and add Terbium (Tb)-labeled anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader.

  • Self-Validation Mechanism: Include a parallel high-ATP (10x Km​ ) control plate. A proportional rightward shift in the IC₅₀ curve confirms the compound is strictly ATP-competitive, ruling out assay interference, allosteric binding, or aggregation-based inhibition.

Protocol 2: Cellular Target Engagement Assay (Western Blot / Phospho-Flow)

Scientific Rationale: Biochemical potency does not guarantee cellular efficacy due to potential efflux (e.g., P-glycoprotein) or poor membrane permeability. Monitoring the autophosphorylation of the target (e.g., pSer935 for LRRK2 or pSTAT3 for JAK) inside living cells definitively validates intracellular target engagement[1].

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells (for LRRK2) or human PBMCs (for JAK) at 2×105 cells/well in a 96-well plate.

  • Compound Treatment: Treat cells with the synthesized derivatives for 2 hours. For JAK assays, stimulate with the appropriate cytokine (e.g., IL-6) for 15 minutes prior to lysis[5].

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Analyze lysates via Western blot or AlphaLISA, probing for pSer935-LRRK2 or pTyr705-STAT3. Normalize signals to total LRRK2 or STAT3 protein levels.

  • Self-Validation Mechanism: Treat a parallel control group with a structurally distinct, well-characterized reference inhibitor (e.g., MLi-2 for LRRK2 or Tofacitinib for JAK). The experimental derivative must demonstrate dose-dependent inhibition parallel to the reference compound to be considered a validated hit.

Conclusion

The 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold remains a cornerstone in the synthesis of best-in-class kinase inhibitors. As demonstrated by the benchmarking data, its derivatives offer exceptional ligand efficiency and tunable selectivity profiles across both the LRRK2 and JAK kinomes. By employing rigorous, self-validating biochemical and cellular assays, drug development professionals can confidently advance these derivatives through the preclinical pipeline.

Sources

Validation

Spectroscopic comparison of 2,4-dichloro and 2,4-dimethoxy pyrrolo[2,3-d]pyrimidine intermediates

An In-Depth Spectroscopic and Synthetic Comparison of 2,4-Dichloro and 2,4-Dimethoxy 7H-Pyrrolo[2,3-d]pyrimidine Intermediates Introduction to 7-Deazapurine Scaffolds The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) bicyc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic and Synthetic Comparison of 2,4-Dichloro and 2,4-Dimethoxy 7H-Pyrrolo[2,3-d]pyrimidine Intermediates

Introduction to 7-Deazapurine Scaffolds

The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) bicyclic system is a privileged scaffold in medicinal chemistry. Because it is an isostere of purine, it is heavily utilized in the development of kinase inhibitors (such as the JAK inhibitors Tofacitinib and Baricitinib) and antiviral nucleoside analogs[1].

During the synthesis of these therapeutics, application scientists must carefully select the appropriate functionalized intermediate. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine represent two divergent synthetic pathways. The dichloro derivative acts as a highly reactive electrophilic hub for Nucleophilic Aromatic Substitution (SNAr), whereas the dimethoxy derivative serves as a stable, electron-rich protected scaffold used when orthogonal functionalization (e.g., N-alkylation or glycosylation) is required[2].

Understanding the distinct electronic environments of these two intermediates is critical. This guide provides an objective comparison of their spectroscopic properties, the chemical causality behind these differences, and field-proven experimental protocols for their synthesis.

Mechanistic Causality: Electronic Effects on the Bicyclic Core

The stark differences in the spectroscopic signatures and chemical reactivity of these two intermediates stem directly from the electronic contributions of their C2 and C4 substituents:

  • The Dichloro Scaffold (Electron-Withdrawing): Chlorine atoms exert a strong inductive electron-withdrawing effect (-I). This depletes the electron density of the pyrimidine ring, making the C2 and C4 positions highly susceptible to nucleophilic attack by amines[3]. Spectroscopically, this electron depletion deshields the protons on the fused pyrrole ring, shifting their NMR signals downfield.

  • The Dimethoxy Scaffold (Electron-Donating): Methoxy groups donate electron density through resonance (+M effect) from the oxygen lone pairs into the pyrimidine π -system. This resonance effect overpowers the inductive withdrawal, enriching the entire bicyclic system[4]. Consequently, the scaffold becomes highly resistant to nucleophilic attack, and the pyrrole protons are significantly shielded, shifting their NMR signals upfield.

G Diol 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol POCl3 POCl3 / DIPEA (Chlorination) Diol->POCl3 Dichloro 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (Electrophilic Scaffold) POCl3->Dichloro -OH to -Cl NaOMe NaOMe / MeOH (SNAr Methoxylation) Dichloro->NaOMe Kinase Amine Substitution (JAK/Kinase Inhibitors) Dichloro->Kinase Regioselective SNAr Dimethoxy 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine (Protected Scaffold) NaOMe->Dimethoxy -Cl to -OMe

Synthetic workflow and derivatization pathways for 7H-pyrrolo[2,3-d]pyrimidine intermediates.

Spectroscopic Data Comparison

The quantitative data below summarizes the spectroscopic divergence caused by the substituent effects. Data is recorded in DMSO- d6​ to maintain solvent consistency[4][5][6].

Analytical Method2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidineCausality / Observation
1 H NMR (Pyrrole H-6) δ 7.75 ppm (d, J = 3.5 Hz) δ 7.17 ppm (d, J = 2.0 Hz)Shielded by ~0.6 ppm in the dimethoxy derivative due to +M electron donation.
1 H NMR (Pyrrole H-5) δ 6.60 ppm (d, J = 3.5 Hz) δ 6.37 ppm (d, J = 2.0 Hz)Shielded by ~0.2 ppm. H-5 is less affected than H-6 but follows the same trend.
1 H NMR (N-H) δ 12.69 ppm (br s) δ ~11.80 ppm (br s)Increased electron density on the pyrrole nitrogen reduces the acidity of the N-H proton.
1 H NMR (Substituent) N/A δ 4.10 (s, 3H), 4.08 (s, 3H)Distinct singlets confirm complete di-substitution at C2 and C4.
Mass Spectrometry (ESI+) m/z 188.0 [M+H] + m/z 180.1[M+H] + Dichloro shows a classic 9:6:1 isotopic cluster (M, M+2, M+4) confirming two Cl atoms.
UV-Vis ( λmax​ ) ~275 nm257 nm, 273 nmThe extended conjugation from the methoxy oxygen lone pairs alters the absorption profile.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify the success of the transformations before proceeding.

Protocol 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

This reaction converts the stable lactam tautomers of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol into the highly reactive aromatic dichloro intermediate using Phosphorus oxychloride (POCl 3​ )[1]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger to neutralize the generated HCl, which drives the equilibrium forward and prevents degradation of the pyrrole ring.

Materials:

  • 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq)

  • POCl 3​ (5.0 eq)

  • DIPEA (2.5 eq)

  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Suspension: Suspend 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in anhydrous toluene under an inert nitrogen atmosphere.

  • Activation: Add POCl 3​ dropwise at 5 °C. The mixture will remain a suspension.

  • Base Addition: Slowly add DIPEA dropwise. Caution: Highly exothermic. The addition of the base facilitates the formation of the active Vilsmeier-type intermediate.

  • Reflux: Heat the reaction mixture to 106 °C for 16 hours.

  • Self-Validation (IPC): Pull an aliquot, quench in water/EtOAc, and check via TLC (Hexane:EtOAc 3:1). The starting material (baseline) should be completely consumed, replaced by a high-R f​ UV-active spot.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl 3​ . Carefully pour the resulting syrup into ice-cold water, stirring vigorously.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the product as a beige solid.

Protocol 2: Synthesis of 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine

This protocol utilizes an SNAr reaction. The C4 position is inherently more electrophilic due to the stabilization of the Meisenheimer complex by both the N3 and N5 nitrogens. However, using an excess of sodium methoxide under reflux ensures complete di-substitution[2].

Materials:

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Sodium methoxide (NaOMe, 25% wt in MeOH) (3.5 eq)

  • Anhydrous Methanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous methanol at room temperature.

  • Nucleophile Addition: Add the NaOMe solution dropwise. The solution may turn slightly yellow.

  • Reflux: Heat the reaction to 70 °C (reflux) for 4-6 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The intermediate mono-chloro-mono-methoxy species (m/z 184) must be fully converted to the di-methoxy product (m/z 180). The distinct chlorine isotopic pattern must completely disappear.

  • Workup: Cool the mixture and neutralize to pH 7 using 1M HCl. Concentrate the methanol under reduced pressure.

  • Isolation: Partition the aqueous residue with Dichloromethane (DCM). Extract 3x, dry the organic layers over MgSO 4​ , and evaporate to yield the dimethoxy product as colorless crystals.

References

  • National Institutes of Health (NIH). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Retrieved from:[Link]

  • Semantic Scholar / Molbank. Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. Retrieved from:[Link]

  • Arkat USA. A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II). Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine proper disposal procedures

An operational failure in the handling or disposal of heavily halogenated heterocycles can lead to severe toxicological exposure and regulatory non-compliance. 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is...

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Author: BenchChem Technical Support Team. Date: March 2026

An operational failure in the handling or disposal of heavily halogenated heterocycles can lead to severe toxicological exposure and regulatory non-compliance. 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a highly substituted electrophilic scaffold widely utilized in drug discovery for the synthesis of kinase inhibitors. Due to its dense halogenation (two chlorines and one iodine atom) and biological mimicry of natural purines, it requires rigorous, specialized protocols for both handling and end-of-life destruction.

This guide provides field-proven, step-by-step methodologies for the safe operational handling, spill response, and disposal of this compound, ensuring absolute safety and environmental compliance.

Chemical Identity & Hazard Profiling

Before handling this compound, operators must understand its physical and regulatory profile. The following table summarizes the critical identification and hazard data required for proper waste manifesting.

PropertyValue
Chemical Name 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 2007910-59-8[1][2]
Molecular Formula C7H4Cl2IN3[1]
Physical State Solid (Powder)
GHS Classifications Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H336)[1][3]
Waste Classification Halogenated Organic Waste (EPA Toxicity Characteristic)[4][5]

Mechanistic Toxicity & Safety Rationale

To build a self-validating safety culture, scientists must understand the causality behind a chemical's hazards rather than just memorizing rules.

Biological Reactivity: The pyrrolopyrimidine core mimics endogenous nucleic acids. However, the chlorine atoms at the 2- and 4-positions of the pyrimidine ring are highly activated for nucleophilic aromatic substitution ( SN​Ar ). While this reactivity is intentionally exploited in cross-coupling reactions during drug synthesis, it inadvertently allows the compound to act as an alkylating agent in vivo, reacting aggressively with biological nucleophiles such as proteins and DNA[6][7]. This mechanism drives its Acute Toxicity 4 classification across oral, dermal, and inhalation exposure routes[1].

Thermal Decomposition Risks: The dense halogenation of this compound poses severe environmental risks during disposal. Standard incineration or thermal decomposition does not yield simple carbon dioxide and water; instead, it generates highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen iodide (HI), and nitrogen oxides (NOx)[8]. Furthermore, incomplete combustion of chlorinated aromatics can catalyze the formation of polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs). Consequently, standard laboratory trash or sink disposal is strictly prohibited; specialized high-temperature destruction is mandatory[9][10].

Operational Handling & Spill Protocol

Self-Validating Preparation: Always verify the integrity of the fume hood draft (face velocity >100 fpm) using a visual indicator (e.g., a Kimwipe strip) before opening the compound container.

Spill Response Workflow

SpillResponse Spill Spill Detected (Solid/Solution) Assess Assess Scale & Evacuate if >50g Spill->Assess PPE Don PPE (Respirator, Nitrile) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Clean Decontaminate (Solvent Wash) Contain->Clean Waste Halogenated Waste Bin Clean->Waste

Spill containment and decontamination workflow for halogenated pyrrolopyrimidine compounds.

Step-by-Step Spill Cleanup Methodology
  • Assessment & Evacuation: If a powder spill exceeds 50g or occurs outside a ventilated enclosure, immediately evacuate the area to prevent acute inhalation of aerosolized dust[4].

  • PPE Verification: Don a fitted N95 or P100 particulate respirator, double nitrile gloves, and chemical splash goggles.

  • Containment: Surround the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth[9]. Critical Rule: Never use combustible materials like sawdust; halogenated compounds and their reactive intermediates can pose fire risks when mixed with organic particulates[9].

  • Collection: Use a non-sparking, anti-static brush and dustpan to collect the powder and absorbent. Sweep gently to minimize dust generation. Place the collected material into a compatible, sealable secondary container.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., isopropanol or ethanol) to dissolve residual compound, followed by a thorough wash with alkaline soap and water to neutralize any trace acidic byproducts.

  • Waste Routing: Route all cleanup materials—including contaminated gloves, brushes, and wipes—directly into the Halogenated Organic Waste stream[5][9].

Step-by-Step Disposal Procedures

Improper waste segregation is the leading cause of laboratory fines and hazardous reactions. 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine must be managed cradle-to-grave as a regulated halogenated organic material.

Disposal & Destruction Pathway

DisposalPathway Gen Waste Generation (Vials, Solvents) Seg Segregation: Halogenated Organics Gen->Seg SAA Satellite Accumulation Area (SAA) Seg->SAA EHS EHS / Licensed Contractor Pickup SAA->EHS Incinerator High-Temp Incineration (>1000°C) EHS->Incinerator Scrubber Caustic Scrubber (Neutralize HCl/HI/NOx) Incinerator->Scrubber

Cradle-to-grave disposal pathway for halogenated organic waste via high-temperature incineration.

Step-by-Step Disposal Methodology
  • Waste Segregation (Critical Step): Place all unused chemical, contaminated labware, and reaction solvents containing this compound strictly into a designated "Halogenated Organic Waste" container[4][9]. Causality: Mixing halogenated waste with non-halogenated waste violates EPA guidelines and drastically increases disposal costs, as the entire mixed volume must subsequently be treated as halogenated[5][11].

  • Container Management: Use high-density polyethylene (HDPE) or glass containers. Ensure the liquid level never exceeds 75% capacity to allow for vapor expansion[4].

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine" and indicate "Halogenated/Toxic"[5][9].

  • Satellite Accumulation Area (SAA) Storage: Store the container in a designated SAA with secondary containment. Keep strictly segregated from incompatible materials such as strong oxidizing agents and strong bases[4][8].

  • EHS Transfer & Final Destruction: Request pickup from your Environmental Health & Safety (EHS) department. The waste must be transferred by licensed contractors to an EPA-permitted hazardous waste incinerator[8][11].

Quantitative Incineration & Disposal Parameters

To ensure complete destruction and regulatory compliance, the downstream disposal facility must adhere to the following quantitative parameters:

ParameterRegulatory / Operational ThresholdRationale
Incineration Temperature > 1000°CRequired to completely cleave robust C-Cl and C-I bonds and prevent PCDD/PCDF formation[10][11].
Caustic Scrubbing Mandatory (NaOH / Ca(OH)₂)Neutralizes the massive influx of HCl, HI, and NOx gases generated during combustion[9][10].
Waste Container Fill Limit ≤ 75% CapacityPrevents over-pressurization from vapor expansion in the Satellite Accumulation Area[4].
Halogenated Waste Threshold > 5% Halogen ContentClassifies the entire waste stream as halogenated, requiring specialized thermal treatment[5].
Spill Evacuation Threshold > 50 g (Solid)Triggers mandatory area evacuation due to acute inhalation toxicity risks[4].

Sources

Handling

A Senior Application Scientist's Guide to Handling 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a halogenated...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a halogenated pyrrolopyrimidine, are valuable intermediates in the synthesis of targeted therapies.[1][2] However, their structural complexity and reactivity necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, field-proven guidance on the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its hazard profile is non-negotiable. 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 2007910-59-8) is a solid compound classified with several key hazards.[3][4]

Primary Hazards:

  • Acute Toxicity (Harmful): The compound is harmful if swallowed, if it comes into contact with the skin, or if inhaled (H302, H312, H332).[3]

  • Skin Irritation: It is known to cause skin irritation (H315).[3][4]

  • Serious Eye Irritation: Direct contact can cause serious eye irritation (H319).[3][4]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation (H335/H336).[3][4]

The presence of chloro- and iodo- functional groups on a heterocyclic scaffold suggests that upon decomposition (e.g., during a fire), toxic and corrosive fumes such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen halides (HCl, HI) may be released.[5] Therefore, our safety protocols must be designed to mitigate these risks at every stage of handling.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a scientifically-driven decision based on the compound's specific hazards. The goal is to establish multiple barriers between the researcher and the chemical.[6] When handling 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a comprehensive PPE system is mandatory.

Eye and Face Protection

Given the risk of serious eye irritation, standard safety glasses are insufficient.[3][4]

  • Requirement: Chemical splash goggles that form a complete seal around the eyes are essential.

  • Causality: The solid, dusty nature of the compound increases the likelihood of airborne particles. Goggles prevent these particles from making contact with the sensitive mucous membranes of the eyes.[7] For procedures with a higher risk of splashing, such as transferring solutions, a full-face shield should be worn in addition to the goggles.[8]

Skin and Body Protection

With established skin irritation and dermal toxicity hazards, protecting the skin is paramount.[3]

  • Gloves: Not all gloves offer the same level of protection. For halogenated organic compounds, nitrile gloves provide a good first line of defense against incidental contact.[7] For prolonged handling or when working with larger quantities, consider double-gloving or using gloves made of more resistant materials like neoprene. Always check the manufacturer's compatibility data. Crucially, gloves must be removed using the proper technique to avoid contaminating your skin, and hands should be washed thoroughly after any handling procedure.[9]

  • Laboratory Coat: A buttoned, long-sleeved laboratory coat is the minimum requirement. For tasks involving significant quantities, a chemical-resistant apron should be worn over the lab coat.[7]

Respiratory Protection

The compound's potential for respiratory irritation and toxicity upon inhalation makes respiratory protection a critical consideration.[3][10]

  • Engineering Controls First: The primary method for respiratory protection is the use of engineering controls. All handling of the solid compound must be performed within a certified chemical fume hood to minimize the concentration of airborne particles.[11][12]

  • When Respirators are Needed: If engineering controls are not available or are insufficient to control exposure (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with P100 (particulate) filters is necessary.[9][10] If the compound is dissolved in a volatile solvent, combination cartridges rated for organic vapors and particulates should be used.[9]

PPE Summary Table
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Chemical Splash GogglesNitrile Gloves (Double-gloving recommended)Full-length Lab CoatRequired: Chemical Fume Hood
Solution Preparation Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesFull-length Lab Coat & Chemical-Resistant ApronRequired: Chemical Fume Hood
Small-Scale Reaction Chemical Splash GogglesNitrile GlovesFull-length Lab CoatRequired: Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant CoverallsRequired: Air-Purifying Respirator with appropriate cartridges

Operational Plan: Step-by-Step Handling Protocol

A validated, step-by-step protocol minimizes exposure and ensures procedural consistency.

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Assemble all required equipment (spatulas, weigh boats, glassware, etc.) and an appropriate waste container inside the fume hood.

  • Donning PPE: Don your PPE in the correct sequence: lab coat, inner gloves, respirator (if needed), goggles/face shield, and finally, outer gloves.[6]

  • Compound Handling:

    • Retrieve the compound from its designated storage location, which should be a dark, dry, and refrigerated environment.[4]

    • Place the container in the fume hood. Allow it to equilibrate to the ambient temperature before opening to prevent moisture condensation.

    • Carefully open the container. Use a dedicated spatula to weigh the desired amount of the solid onto a weigh boat. Avoid any actions that could generate dust.

    • Transfer the solid to your reaction vessel. If dissolving in a solvent, add the solvent slowly to minimize splashing.

  • Post-Handling:

    • Securely close the primary container and wipe it down with a damp cloth before returning it to storage.

    • Decontaminate any reusable equipment.

    • Dispose of all single-use items (weigh boats, contaminated wipes, gloves) in the designated halogenated solid waste container located within the fume hood.

  • Doffing PPE: Remove PPE carefully in the reverse order of donning, ensuring you do not touch your skin with contaminated outer surfaces. Dispose of gloves and any other disposable PPE in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water.

Safe Handling Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_space Prepare Fume Hood & Assemble Equipment don_ppe Don PPE: Lab Coat, Gloves, Goggles prep_space->don_ppe retrieve Retrieve Compound from Storage don_ppe->retrieve weigh Weigh Solid Compound retrieve->weigh transfer Transfer to Vessel weigh->transfer cleanup Clean Equipment & Return Compound to Storage transfer->cleanup dispose Segregate Halogenated Waste (Gloves, Consumables) cleanup->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Emergency Response and First Aid

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][10]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell or have difficulty breathing, call a poison center or doctor immediately.[10][12]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[10][12]

Disposal Plan: Managing Halogenated Waste

Proper waste management prevents environmental contamination and ensures regulatory compliance. As a halogenated organic compound, 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine requires specific disposal procedures.

  • Segregation: All waste contaminated with this compound, including excess solid, contaminated consumables (gloves, wipes, weigh paper), and solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13][14]

  • Incompatible Wastes: Do not mix halogenated waste with other waste streams, particularly strong oxidizing agents or bases, to prevent unintended reactions.[10][14]

  • Disposal Route: This waste must be disposed of through a licensed hazardous waste management company. The preferred method for halogenated waste is typically high-temperature incineration equipped with scrubbers to neutralize the resulting acidic gases (HCl, HI).[15] Under no circumstances should this chemical or its waste be discharged into the sewer system.[9][14]

By adhering to these rigorous safety and handling protocols, you can confidently and safely utilize 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in your research, advancing the frontiers of science while prioritizing the well-being of yourself and your colleagues.

References

  • 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine - Hazard Classifications. NextSDS.

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  • SAFETY DATA SHEET - 2,4-Dichloro-5-methylpyrimidine. Fisher Scientific.

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Feasible Synthetic Routes

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Reactant of Route 1
2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Reactant of Route 2
2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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